molecular formula C49H94O6 B3026224 1,2-Distearoyl-3-decanoyl-rac-glycerol

1,2-Distearoyl-3-decanoyl-rac-glycerol

Katalognummer: B3026224
Molekulargewicht: 779.3 g/mol
InChI-Schlüssel: JIRBMLCMMCZCKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,2-Distearoyl-3-decanoyl-rac-glycerol is a triacylglycerol containing stearic acid at the sn-1 and sn-2 positions and decanoic acid at the sn-3 position.>

Eigenschaften

IUPAC Name

(3-decanoyloxy-2-octadecanoyloxypropyl) octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-15-12-9-6-3)55-49(52)43-40-37-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h46H,4-45H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRBMLCMMCZCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H94O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2-Distearoyl-3-decanoyl-rac-glycerol: An Examination of its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the scientific literature does not currently support the classification of 1,2-Distearoyl-3-decanoyl-rac-glycerol as a recognized lipid signaling molecule. This technical guide addresses the current understanding of this specific triacylglycerol and the broader context of lipid signaling, providing clarity for researchers, scientists, and drug development professionals. While this document aims to be a comprehensive resource, the available data on the direct signaling functions of this compound is limited.

Introduction

This compound is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one decanoic acid molecule at the sn-3 position. Triacylglycerols are primarily known for their crucial role in energy storage in the form of lipid droplets within cells. While the direct signaling capabilities of this specific TAG have not been established in published research, the broader class of lipids to which it belongs, and its metabolic byproducts, are integral to numerous signaling pathways.

General Role of Triacylglycerols and Related Signaling Molecules

Triacylglycerol metabolism is a dynamic process, and several intermediate molecules generated during the synthesis and breakdown of TAGs are well-established signaling molecules. Diacylglycerols (DAGs), for instance, are critical second messengers that can be produced from the hydrolysis of phospholipids (B1166683) or from phosphatidic acid during TAG synthesis. DAGs are known to activate protein kinase C (PKC) isozymes, which in turn regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

It is conceivable that the metabolic processing of this compound could yield signaling-competent molecules. However, without direct experimental evidence, this remains speculative.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is compiled from various chemical supplier databases.

PropertyValueSource
Molecular Formula C49H94O6Immunomart[1]
CAS Number 127931-28-6Immunomart[1]
Storage Temperature -20℃Immunomart[1]

Potential, Unverified Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, we can hypothesize its potential involvement based on the general understanding of triacylglycerol metabolism. The following diagram illustrates a hypothetical workflow for investigating the potential signaling role of this molecule.

G cluster_0 Hypothetical Investigation Workflow A Cellular Uptake and Metabolism of This compound B Generation of Potential Signaling Intermediates (e.g., Diacylglycerols, Fatty Acids) A->B Lipolysis C Activation of Downstream Effector Proteins (e.g., Protein Kinase C) B->C Binding and Activation D Modulation of Gene Expression and Cellular Responses C->D Signal Transduction Cascade

A hypothetical workflow for investigating the signaling potential of this compound.

Experimental Protocols

To rigorously determine if this compound has a signaling function, a series of experiments would be required. The following are suggested, but currently uncited, experimental approaches:

1. Cell Culture and Lipid Treatment:

  • Culture relevant cell lines (e.g., adipocytes, hepatocytes, or immune cells).

  • Treat cells with varying concentrations of purified this compound.

  • Include appropriate vehicle controls.

2. Lipidomic Analysis:

  • Perform mass spectrometry-based lipidomics to track the uptake and metabolic fate of the administered TAG.

  • Quantify the levels of potential signaling lipids (e.g., specific DAG species) over time.

3. Western Blot Analysis:

  • Probe for the phosphorylation status of key signaling proteins, such as members of the PKC family or MAPK pathway, following treatment.

4. Gene Expression Analysis:

  • Use quantitative PCR (qPCR) or RNA-sequencing to assess changes in the expression of genes known to be regulated by lipid signaling pathways.

Conclusion

References

In Vitro Stability of 1,2-Distearoyl-3-decanoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of 1,2-Distearoyl-3-decanoyl-rac-glycerol, a structured lipid of interest in pharmaceutical and nutraceutical applications. The stability of such molecules is a critical parameter influencing their shelf-life, bioavailability, and overall efficacy. This document outlines the experimental protocols for evaluating oxidative, digestive (lipolytic), and physical stability, and provides examples of data presentation and visualization to aid in the interpretation of results.

Oxidative Stability

Oxidative stability is a crucial factor determining the quality and shelf-life of lipids.[1] For structured lipids, especially those containing unsaturated fatty acids, susceptibility to oxidation can lead to the formation of off-flavors and potentially harmful compounds.[1][2] The position of fatty acids on the glycerol (B35011) backbone can also influence the rate of autoxidation.[3]

Experimental Protocol: Accelerated Oxidation Test (Schaal Oven Test)

This method is designed to accelerate the oxidation process to predict the shelf-life of the lipid under normal storage conditions.

1.1.1 Materials and Equipment:

  • This compound sample

  • Forced-air oven

  • Amber glass vials with airtight caps

  • Analytical balance

  • Solvents: isooctane, acetic acid, chloroform

  • Reagents: potassium iodide, sodium thiosulfate (B1220275) solution (standardized), starch indicator

1.1.2 Procedure:

  • Accurately weigh 5 g of this compound into multiple amber glass vials.

  • Place the uncapped vials in a forced-air oven maintained at 60 ± 1°C.

  • At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120 hours), remove one vial from the oven.

  • Allow the vial to cool to room temperature.

  • Determine the Peroxide Value (PV) of the sample using a standard iodometric titration method (e.g., AOCS Official Method Cd 8-53).

    • Dissolve a known weight of the lipid sample in a 3:2 mixture of acetic acid and chloroform.

    • Add a saturated solution of potassium iodide.

    • Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.

  • Record the PV in milliequivalents of active oxygen per kilogram of lipid (meq/kg).

Data Presentation: Peroxide Value Over Time
Time (hours)Peroxide Value (meq/kg)
00.5 ± 0.1
242.3 ± 0.3
485.8 ± 0.5
7211.2 ± 0.8
9619.7 ± 1.2
12028.4 ± 1.5

Experimental Workflow: Oxidative Stability Assessment

Oxidative_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Accelerated Oxidation cluster_analysis Analysis cluster_end Data Interpretation start Start: Weigh Lipid Sample aliquot Aliquot into Vials start->aliquot oven Place in Oven (60°C) aliquot->oven sampling Remove Samples at Time Intervals oven->sampling cool Cool to Room Temperature sampling->cool pv_determination Determine Peroxide Value (PV) cool->pv_determination end End: Plot PV vs. Time pv_determination->end

Workflow for accelerated oxidative stability testing.

In Vitro Digestive Stability (Lipolysis)

In vitro lipolysis models simulate the digestion process in the human gastrointestinal tract to assess the rate and extent of lipid breakdown.[4][5] These models are crucial for understanding the release and solubilization of any encapsulated drugs and for predicting the lipid's behavior in vivo.[4] The physical state of the lipid can significantly influence its digestibility.[6]

Experimental Protocol: Simulated Gastrointestinal Digestion

This protocol simulates digestion in the stomach (gastric phase) and small intestine (intestinal phase).

2.1.1 Materials and Equipment:

  • This compound sample

  • Thermostated reaction vessel (37°C) with continuous agitation

  • pH-stat with an autoburette

  • Gastric lipase (B570770) (e.g., from rabbit)

  • Pancreatic lipase and colipase (e.g., from porcine)

  • Bile salts (e.g., sodium taurocholate and sodium glycodeoxycholate)

  • Phospholipids (B1166683) (e.g., phosphatidylcholine)

  • Solutions: Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), NaOH (0.1 M), CaCl2 solution

2.1.2 Gastric Phase Procedure:

  • Disperse the lipid sample in the reaction vessel containing SGF (pH 3.0) at 37°C with gentle stirring.

  • Add gastric lipase to initiate the gastric digestion phase.

  • Maintain the conditions for 60 minutes.

2.1.3 Intestinal Phase Procedure:

  • Transfer the gastric chyme to a new vessel containing SIF.

  • Adjust the pH to 7.0 using the pH-stat and NaOH solution.

  • Add a mixture of pancreatic lipase, colipase, bile salts, and phospholipids to the vessel.

  • Start the intestinal digestion and monitor the pH. The pH-stat will automatically titrate the free fatty acids (FFAs) released with NaOH to maintain a constant pH of 7.0.

  • Record the volume of NaOH consumed over time for 120 minutes.

  • The amount of FFAs released is calculated from the volume of NaOH added, assuming a 1:1 molar ratio.

Data Presentation: Free Fatty Acid Release Over Time
Time (minutes)NaOH Consumed (mL)FFA Released (mmol)% Lipolysis
00.00.000.0
101.50.1512.5
202.80.2823.3
304.00.4033.3
606.50.6554.2
908.20.8268.3
1209.50.9579.2

Signaling Pathway: Lipolysis of a Structured Triglyceride

Lipolysis_Pathway TAG This compound (Triglyceride) PL Pancreatic Lipase + Colipase TAG->PL hydrolysis FFA1 Stearic Acid (FFA) PL->FFA1 FFA2 Decanoic Acid (FFA) PL->FFA2 MG 2-Stearoyl-glycerol (Monoglyceride) PL->MG BS Bile Salts Micelle Mixed Micelles (for absorption) BS->Micelle emulsification & solubilization FFA1->BS FFA2->BS MG->BS

Hydrolysis of the structured triglyceride by pancreatic lipase.

Physical Stability

The physical stability of lipid-based formulations, particularly when dispersed as nanoparticles, is critical for their performance.[7] Changes in particle size, aggregation, and crystalline state can impact drug release and bioavailability.[7][8]

Experimental Protocol: Particle Size and Zeta Potential Analysis

This protocol assesses the colloidal stability of an aqueous dispersion of this compound, for example, in the form of solid lipid nanoparticles (SLN).

3.1.1 Materials and Equipment:

  • Aqueous dispersion of this compound nanoparticles

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

  • Temperature-controlled storage chambers (e.g., 4°C and 25°C)

  • Deionized water

3.1.2 Procedure:

  • Prepare a stable aqueous dispersion of the structured lipid using a suitable method (e.g., high-pressure homogenization).

  • Immediately after preparation (Day 0), dilute a sample of the dispersion with deionized water to an appropriate concentration for DLS analysis.

  • Measure the mean particle size (Z-average), polydispersity index (PDI), and zeta potential at 25°C.

  • Store the remaining dispersion in sealed vials at different temperatures (e.g., 4°C and 25°C).

  • Repeat the measurements at specified time points (e.g., 7, 14, 30, 60, and 90 days).

  • Analyze the data for significant changes in particle size, PDI, and zeta potential over time.

Data Presentation: Physical Stability Over Time at 25°C
Time (days)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0155 ± 50.18 ± 0.02-32.5 ± 1.5
7158 ± 60.19 ± 0.02-31.8 ± 1.7
14160 ± 50.20 ± 0.03-30.5 ± 2.0
30165 ± 70.22 ± 0.03-29.1 ± 2.2
60175 ± 80.25 ± 0.04-27.4 ± 2.5
90188 ± 100.28 ± 0.05-25.3 ± 2.8

Experimental Workflow: Physical Stability Assessment

Physical_Stability_Workflow cluster_prep Preparation & Initial Analysis cluster_storage Storage Conditions cluster_monitoring Time-Point Monitoring cluster_end Data Evaluation start Prepare Lipid Dispersion initial_analysis Day 0 Analysis: Size, PDI, Zeta Potential start->initial_analysis storage_4c Store at 4°C initial_analysis->storage_4c storage_25c Store at 25°C initial_analysis->storage_25c periodic_analysis Periodic Analysis: Size, PDI, Zeta Potential storage_4c->periodic_analysis storage_25c->periodic_analysis periodic_analysis->periodic_analysis end Evaluate Changes Over Time periodic_analysis->end

Workflow for physical stability monitoring of a lipid dispersion.

References

Technical Guide: 1,2-Distearoyl-3-decanoyl-rac-glycerol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Distearoyl-3-decanoyl-rac-glycerol, a specialized triglyceride, detailing its suppliers, purity grades, and key technical data. This document also presents a hypothetical experimental protocol for its potential application in the formulation of lipid nanoparticles for drug delivery, a field where asymmetric lipids are of growing interest.

Core Compound Information

This compound (CAS Number: 127931-28-6) is an asymmetric triglyceride featuring two stearic acid chains at the sn-1 and sn-2 positions and a decanoic acid chain at the sn-3 position of the glycerol (B35011) backbone. This structure imparts specific physicochemical properties that may be advantageous in the design of advanced drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes.

Suppliers and Purity Grades

The availability of this compound is limited to specialized chemical suppliers. The following table summarizes the known suppliers and their offered purity grades.

SupplierCatalog NumberPurity GradeCAS Number
Cayman Chemical26831≥98%127931-28-6
AA Blocks (via Sigma-Aldrich)AABH97CD89E998%127931-28-6
ENCO26831-5Not Specified127931-28-6
ImmunomartT85234Not Specified127931-28-6

Note: Availability from Immunomart may be limited as the product has been listed as out of stock.[1]

Physicochemical Properties

Quantitative data for this compound is available from select suppliers. The following table consolidates this information.

PropertyValueSource
Molecular Formula C49H94O6Cayman Chemical[2]
Formula Weight 779.3 g/mol Cayman Chemical[2]
Appearance SolidCayman Chemical[2]
Storage Temperature -20°CCayman Chemical[2]
Stability ≥ 4 years (at -20°C)Cayman Chemical[2]
Solubility Chloroform (~10 mg/ml)Cayman Chemical[2]

Hypothetical Experimental Protocol: Formulation of Lipid Nanoparticles (LNPs)

Due to the limited publicly available experimental data for this specific lipid, the following is a hypothetical protocol for the formulation of LNPs for siRNA delivery, a common application for novel lipids. This protocol is based on established microfluidics-based LNP manufacturing processes.

Objective: To formulate siRNA-encapsulated LNPs using this compound as a helper lipid and to characterize their physicochemical properties.

Materials:

  • This compound

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA targeting a gene of interest

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare a 25 mM stock solution of the lipid mixture in ethanol. The molar ratio of the lipids will be: Ionizable lipid / this compound / Cholesterol / PEG-lipid at 50:10:38.5:1.5.

  • Aqueous Phase Preparation:

    • Prepare a solution of siRNA in citrate buffer (pH 3.0) at a concentration of 0.2 mg/mL.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the siRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is dialyzed against PBS (pH 7.4) for at least 18 hours to remove ethanol and exchange the buffer.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Zeta Potential: Determine the surface charge of the LNPs.

Visualizations

Logical Relationship of Supplier Information

G Supplier Information for this compound cluster_suppliers Suppliers cluster_data Product Data Cayman_Chemical Cayman Chemical Purity Purity Cayman_Chemical->Purity ≥98% CAS_No CAS: 127931-28-6 Cayman_Chemical->CAS_No Properties Physicochemical Properties Cayman_Chemical->Properties Provides detailed specs AA_Blocks AA Blocks (via Sigma-Aldrich) AA_Blocks->Purity 98% AA_Blocks->CAS_No ENCO ENCO ENCO->CAS_No Immunomart Immunomart (Out of Stock) Immunomart->CAS_No

Caption: Supplier and data availability for the target compound.

Hypothetical LNP Formulation Workflow

G Hypothetical Workflow for LNP Formulation Lipid_Stock Prepare Lipid Stock (Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Prepare Aqueous Phase (siRNA in Citrate Buffer) Aqueous_Phase->Microfluidic_Mixing Dialysis Dialysis (vs. PBS pH 7.4) Microfluidic_Mixing->Dialysis Characterization Physicochemical Characterization Dialysis->Characterization

Caption: A potential workflow for formulating LNPs.

References

understanding the stereochemistry of 1,2-Distearoyl-3-decanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry of 1,2-Distearoyl-3-decanoyl-rac-glycerol

Introduction

This compound is a triacylglycerol (TAG) of significant interest in lipid research, drug delivery, and material science. Its specific stereochemistry, arising from the arrangement of different fatty acid chains on the glycerol (B35011) backbone, dictates its physicochemical properties and biological activity. This guide provides a comprehensive overview of the stereochemical aspects of this molecule, including its synthesis, chiral nature, and the experimental protocols used for its analysis.

The term "rac-glycerol" in its name signifies that the molecule is a racemic mixture, containing an equal amount of enantiomers. This has profound implications for its behavior in chiral environments, such as biological systems.

Molecular Structure and Chirality

The core of this compound is a glycerol molecule esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one decanoic acid molecule at the sn-3 position. Stearic acid is an 18-carbon saturated fatty acid, while decanoic acid is a 10-carbon saturated fatty acid.

The central carbon atom of the glycerol backbone (C2) is a chiral center because it is bonded to four different groups:

  • A -CH2-O-CO-(CH2)16-CH3 group (sn-1 position)

  • A -H atom

  • A -O-CO-(CH2)16-CH3 group (part of the sn-2 ester linkage)

  • A -CH2-O-CO-(CH2)8-CH3 group (sn-3 position)

Due to this chiral center, this compound exists as a pair of enantiomers:

  • 1,2-Distearoyl-3-decanoyl-sn-glycerol

  • 2,3-Distearoyl-1-decanoyl-sn-glycerol

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The racemic mixture, being a 1:1 ratio of these enantiomers, is optically inactive.

Synthesis and Stereochemical Control

The synthesis of stereochemically pure triacylglycerols is a complex process that requires careful selection of starting materials and reaction conditions. A common strategy involves the use of a chiral precursor, such as solketal (B138546) (isopropylidene glycerol), which has a defined stereochemistry.

A generalized synthetic workflow is depicted below:

G cluster_synthesis Synthetic Pathway for Stereoisomerically Pure TAG A Chiral Precursor (e.g., Solketal) B Protection of Hydroxyl Group A->B Protection C Esterification at sn-1 and sn-2 B->C Acylation D Deprotection C->D Deprotection E Esterification at sn-3 D->E Acylation F Final Product (Stereoisomerically Pure TAG) E->F Purification

Caption: Generalized synthetic workflow for producing stereoisomerically pure triacylglycerols.

Experimental Protocols for Stereochemical Analysis

The determination of the stereochemical composition of this compound relies on specialized analytical techniques that can differentiate between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used method for separating and quantifying enantiomers of triacylglycerols.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving TAG enantiomers.

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) and isopropanol, is used. The exact ratio is optimized to achieve the best separation.

  • Detection: A UV detector is commonly used if the fatty acids have chromophores. If not, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be employed.

  • Sample Preparation: The racemic mixture is dissolved in a suitable solvent (e.g., hexane) at a known concentration.

  • Injection and Elution: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP.

  • Quantification: The peak areas of the two enantiomers are integrated to determine their relative proportions.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. While it can confirm the presence of a non-racemic mixture, it does not provide the separation and individual quantification that HPLC does.

Methodology:

  • Sample Preparation: A solution of the sample with a precisely known concentration is prepared in a suitable non-chiral solvent.

  • Measurement: The solution is placed in a polarimeter cell, and the angle of rotation of plane-polarized light is measured.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell, and c is the concentration of the solution.

The specific rotation of a pure enantiomer is a characteristic physical constant. A racemic mixture will have a specific rotation of zero.

Quantitative Data

While specific experimental data for this compound is not publicly available without access to specialized research databases, the expected results from the aforementioned analytical techniques can be summarized as follows:

ParameterExpected Value for Racemic MixtureExpected Value for Pure Enantiomer
Chiral HPLC
Number of Peaks21
Peak Area Ratio1:1N/A
Polarimetry
Specific Rotation ([α])Non-zero (e.g., +x° or -x°)

Logical Relationship in Stereochemical Analysis

The process of characterizing the stereochemistry of this compound follows a logical progression from synthesis to analysis and interpretation.

G cluster_analysis Stereochemical Analysis Workflow A Synthesis of this compound B Sample Preparation A->B C Chiral HPLC Analysis B->C D Polarimetry B->D E Data Interpretation C->E D->E F Stereochemical Assignment E->F

Caption: Logical workflow for the stereochemical analysis of a triacylglycerol.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its physical and biological properties. Understanding its chiral nature, the existence of its enantiomers, and the methods for their separation and quantification is paramount for its application in research and development. The combination of controlled synthesis and advanced analytical techniques like chiral HPLC provides the necessary tools for a comprehensive stereochemical characterization. While this guide provides a foundational understanding, specific applications will necessitate detailed experimental validation.

The Enigmatic Triacylglycerol: A Technical Review of 1,2-Distearoyl-3-decanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Distearoyl-3-decanoyl-rac-glycerol is a mixed triacylglycerol characterized by the presence of two long-chain saturated fatty acids (stearic acid) and one medium-chain saturated fatty acid (decanoic acid) esterified to a glycerol (B35011) backbone. Despite its well-defined chemical structure, a comprehensive review of publicly available research reveals a notable scarcity of in-depth studies specifically focused on this molecule. This technical guide synthesizes the available information, drawing parallels from research on similar mixed-acid triglycerides to provide a foundational understanding for researchers and drug development professionals. This paper will cover the known physicochemical properties, general synthesis and analytical methodologies, and potential, though not yet specifically studied, applications in drug delivery systems. The absence of dedicated biological studies precludes a detailed discussion of its specific effects on signaling pathways.

Introduction

Triacylglycerols (TAGs), the primary constituents of natural fats and oils, are a diverse class of lipids that play crucial roles in energy storage and cellular structure. Mixed-acid TAGs, which contain different fatty acid chains, exhibit unique physicochemical properties compared to their simple triacylglycerol counterparts. These properties, including melting point, polymorphism, and crystallinity, are critical determinants of their functionality in various applications, from food science to pharmaceuticals. This compound, with its combination of C18:0 and C10:0 fatty acids, represents an interesting, yet understudied, member of this class. This review aims to collate the available data and provide a framework for future research into this specific molecule.

Physicochemical Properties

Quantitative data for this compound is limited to basic identifiers and supplier-provided information. A summary of these properties is presented in Table 1. The lack of experimental data on properties such as melting point, polymorphism, and solubility in various solvents is a significant knowledge gap. Generally, the physical characteristics of mixed-acid triglycerides are influenced by the chain length and degree of saturation of their constituent fatty acids.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 127931-28-6[2]
Molecular Formula C49H94O6[2]
Molecular Weight 795.27 g/mol Calculated
Structure A triacylglycerol with stearic acid at the sn-1 and sn-2 positions, and decanoic acid at the sn-3 position.[2]
Storage Temperature -20℃[2]

Synthesis and Characterization: A Generalized Approach

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general multi-step synthesis for mixed-acid triglycerides can be inferred from studies on similar compounds.[3][4] This typically involves the protection of one hydroxyl group of glycerol, followed by sequential esterification with the desired fatty acids, and subsequent deprotection.

General Synthesis Workflow

G cluster_synthesis Generalized Synthesis of Mixed-Acid Triglycerides A Glycerol B Protection of sn-1 (or sn-3) hydroxyl group A->B C Esterification with Stearic Acid at sn-2 B->C D Esterification with Stearic Acid at remaining free hydroxyl C->D E Deprotection D->E F Esterification with Decanoic Acid E->F G Purification (e.g., Chromatography) F->G H This compound G->H

Caption: A generalized workflow for the chemical synthesis of a mixed-acid triglyceride.

Experimental Protocols for Characterization

The characterization of synthesized mixed-acid triglycerides typically involves a suite of analytical techniques to confirm purity and structure.

  • Gas-Liquid Chromatography (GLC): Used to determine the fatty acid composition of the triglyceride after transesterification to fatty acid methyl esters (FAMEs).[3]

  • High-Performance Liquid Chromatography (HPLC): Can be employed to assess the purity of the final triglyceride product.[3]

  • Differential Scanning Calorimetry (DSC): A key technique to study the thermal behavior, including melting and crystallization points, and to identify polymorphic forms.[3][4]

  • Powder X-ray Diffraction (XRD): Used to determine the crystalline structure and identify the specific polymorphic forms (α, β', β) of the triglyceride.[3][4]

Potential Applications in Drug Delivery

While no studies have specifically investigated the use of this compound in drug delivery, its structure suggests potential utility in lipid-based formulation strategies such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The asymmetry in its fatty acid composition could influence the packing of the lipid matrix, potentially creating imperfections that allow for higher drug loading and controlled release.

General Workflow for Lipid Nanoparticle Formulation

G cluster_formulation Generalized Lipid Nanoparticle Formulation Workflow cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase A This compound (Solid Lipid) C Heat to melt lipid and dissolve drug A->C B Drug B->C F High-Shear Homogenization or Ultrasonication C->F D Aqueous Surfactant Solution E Heat to same temperature D->E E->F G Cooling and Nanoparticle Solidification F->G H Lipid Nanoparticle Suspension G->H

Caption: A generalized workflow for the formulation of lipid nanoparticles for drug delivery.

Signaling Pathways: A Hypothetical Perspective

There is no available research on the interaction of this compound with any biological signaling pathways. As a triacylglycerol, its primary metabolic fate would be hydrolysis by lipases into glycerol and free fatty acids (stearic acid and decanoic acid). These components can then enter various metabolic pathways. For instance, if a drug delivered via a lipid carrier were to target a specific cellular process, the lipid vehicle itself would be a secondary consideration to the action of the active pharmaceutical ingredient.

The following diagram illustrates a hypothetical scenario where a drug delivered by a lipid-based system could modulate a generic signaling pathway. This is a generalized representation and does not reflect any known activity of this compound.

G cluster_pathway Hypothetical Drug Action via a Lipid Carrier A Lipid Nanoparticle carrying Drug B Cellular Uptake A->B C Drug Release B->C D Receptor C->D Drug binds E Signaling Cascade D->E Activation F Cellular Response (e.g., Inhibition) E->F Modulation

Caption: A hypothetical signaling pathway modulated by a drug delivered via a lipid nanoparticle.

Conclusion and Future Directions

This compound remains a sparsely studied molecule within the vast field of lipid science. While its basic chemical identity is established, a significant dearth of experimental data on its physicochemical properties, biological interactions, and potential applications hinders its consideration for advanced uses, such as in drug delivery. The methodologies and potential applications outlined in this review are based on general principles of lipid chemistry and technology. Future research should prioritize the experimental determination of its thermal properties, polymorphic behavior, and solubility. Furthermore, formulation studies incorporating this lipid into drug delivery systems would be necessary to validate its potential as a pharmaceutical excipient. Until such data becomes available, its role in research and development will likely remain limited.

References

Unveiling the Elusive 1,2-Distearoyl-3-decanoyl-rac-glycerol: A Technical Guide on its Potential Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the scientific landscape surrounding 1,2-Distearoyl-3-decanoyl-rac-glycerol, a specific mixed-acid triacylglycerol (TAG). While direct evidence of its natural occurrence remains elusive in current scientific literature, the well-documented presence of structurally analogous TAGs in various natural sources suggests its potential existence. This document provides a comprehensive overview of the biosynthetic pathways that could lead to its formation, detailed experimental protocols for its identification and quantification, and a discussion on the enzymatic machinery governing the assembly of such mixed-acid glycerolipids.

Introduction: The Case for a Hypothetical Natural Product

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one decanoic acid molecule at the sn-3 position. Despite its availability from chemical suppliers, a thorough review of scientific databases and literature reveals no direct reports of its isolation from a natural source.

However, the analysis of natural fats and oils has routinely identified a vast array of mixed-acid TAGs. The specific combination of long-chain (stearic acid, C18:0) and medium-chain (decanoic acid, C10:0) fatty acids on a single glycerol molecule is not uncommon in nature. For instance, various mixed-acid TAGs have been identified in butterfat, plant oils, and animal fats, lending credence to the hypothesis that this compound may exist in nature, albeit potentially at low concentrations or in sources not yet exhaustively analyzed.

This guide, therefore, serves as a resource for researchers interested in the potential existence and biological relevance of this molecule. It provides the foundational knowledge and methodologies required to investigate its natural occurrence and biosynthetic origins.

Biosynthesis of Mixed-Acid Triacylglycerols

The primary pathway for the de novo synthesis of triacylglycerols in most eukaryotic cells is the Kennedy pathway, also known as the glycerol-3-phosphate pathway.[1][2][3] This pathway involves a series of enzymatic acylations of a glycerol backbone.

The key steps are as follows:

  • Glycerol-3-phosphate Acylation: The pathway begins with the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid.[2]

  • Lysophosphatidic Acid Acylation: Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT) acylates the sn-2 position, yielding phosphatidic acid.[2]

  • Dephosphorylation: Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP or lipin) to produce diacylglycerol (DAG).[2]

  • Diacylglycerol Acylation: The final and committed step is the acylation of the sn-3 position of DAG by diacylglycerol acyltransferase (DGAT), resulting in the formation of a triacylglycerol.[4]

The formation of a mixed-acid TAG like this compound is dependent on the substrate availability of the respective fatty acyl-CoAs (stearoyl-CoA and decanoyl-CoA) and the substrate specificity of the acyltransferases, particularly DGAT.

Kennedy Pathway for Triacylglycerol Biosynthesis Kennedy Pathway for TAG Biosynthesis cluster_enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG H2O -> Pi TAG Triacylglycerol DAG->TAG Acyl-CoA GPAT GPAT AGPAT AGPAT PAP PAP (Lipin) DGAT DGAT AcylCoA1 Acyl-CoA AcylCoA2 Acyl-CoA AcylCoA3 Decanoyl-CoA (for the target molecule) Pi Pi CoA1 CoA CoA2 CoA CoA3 CoA LC-MS/MS Workflow for Triglyceride Analysis LC-MS/MS Workflow for Triglyceride Analysis Sample Biological Sample (e.g., Milk Fat) Extraction Lipid Extraction (Folch Method) Sample->Extraction UPLC UPLC Separation (Reversed-Phase C18) Extraction->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI MS1 Mass Spectrometry (Q1) Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Mass Spectrometry (Q3) Product Ion Detection CID->MS2 Data Data Analysis (Retention Time, MRM) MS2->Data

References

An In-depth Technical Guide to the Safety and Handling of 1,2-Distearoyl-3-decanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Distearoyl-3-decanoyl-rac-glycerol, a specific triglyceride used in various research and pharmaceutical applications. The following sections detail the toxicological profile, recommended handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Toxicological Profile

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, a thorough understanding of its components and structurally similar compounds is essential for a complete safety assessment.

Component Analysis:

  • Stearic Acid: Generally considered non-hazardous, though it can cause skin, eye, and respiratory tract irritation. It is a combustible solid.

  • Decanoic Acid: Can cause skin and serious eye irritation, as well as respiratory irritation.[1][2]

  • Glycerol: Not classified as hazardous and is considered to have low toxicity.

Toxicological Data Summary:

While specific toxicological data for this compound is limited, data for its components and similar triglycerides provide a basis for its safety profile.

CompoundCAS NumberGHS ClassificationAcute Toxicity (Oral LD50)Skin IrritationEye Irritation
This compound 127931-28-6Not ClassifiedNo data availableNot expected to be an irritantNot expected to be an irritant
Stearic Acid57-11-4Not Classified> 5,000 mg/kg (rat)Possible irritantPossible irritant
Decanoic Acid334-48-5Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3>10 g/kg (rat)[3]Causes skin irritation[1][2]Causes serious eye irritation[1][2]
Glycerol56-81-5Not Classified12,600 mg/kg (rat)Not an irritantNot an irritant
Tristearin (structurally similar)555-43-1Not ClassifiedNo data availableNot an irritantNot an irritant
1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol (structurally similar)2177-98-2Not ClassifiedNo data availableNot an irritantNot an irritant

Handling and Storage Precautions

Adherence to standard laboratory safety protocols is crucial when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust, such as weighing, use a chemical fume hood or a ventilated balance enclosure.

Personal Protective Equipment (PPE):

PPERecommendationSpecifications
Eye Protection Safety glasses with side shields or goggles.ANSI Z87.1 certified.
Hand Protection Nitrile or latex gloves.Inspect gloves for integrity before use.
Body Protection Laboratory coat.---
Respiratory Protection Not generally required for small quantities.If dust is generated, a NIOSH-approved N95 respirator may be used.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is typically -20°C for long-term stability.

  • Avoid contact with strong oxidizing agents.

Experimental Protocols

The following are general protocols for the handling and use of this compound in a laboratory setting.

Weighing of the Compound

This protocol outlines the safe procedure for weighing solid, non-hazardous powders like this compound.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Post-Weighing Prep Don appropriate PPE (lab coat, gloves, safety glasses) Area Prepare a clean, draft-free weighing area (ideally a ventilated balance enclosure) Prep->Area Balance Ensure analytical balance is clean and calibrated Area->Balance Tare Place a clean weigh boat on the balance and tare Transfer Carefully transfer the desired amount of powder to the weigh boat using a clean spatula Tare->Transfer Record Record the final weight Transfer->Record Close Securely close the stock container Record->Close Clean Clean the spatula and weighing area of any residual powder Dispose Dispose of gloves and weigh boat in the appropriate waste container Clean->Dispose Wash Wash hands thoroughly Dispose->Wash

Weighing Protocol Workflow
Preparation of a Stock Solution

This protocol describes the preparation of a lipid stock solution, a common procedure in drug development and research.

Solution_Preparation cluster_setup Setup cluster_dissolution Dissolution cluster_storage Storage Setup_PPE Wear appropriate PPE Setup_Area Work in a chemical fume hood Setup_PPE->Setup_Area Setup_Materials Gather weighed lipid, solvent (e.g., chloroform, ethanol), and appropriate glassware Setup_Area->Setup_Materials Add_Solvent Add the desired volume of solvent to the glassware containing the lipid Mix Mix the solution until the lipid is completely dissolved (may require gentle warming or sonication) Add_Solvent->Mix Transfer_Vial Transfer the solution to a labeled storage vial with a tight-fitting cap Store Store the stock solution at the recommended temperature (e.g., -20°C) Transfer_Vial->Store

Stock Solution Preparation Workflow

Emergency Procedures

Spill Response:

  • Minor Spills:

    • Wear appropriate PPE.

    • Clean up spills immediately.

    • For solid spills, sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

    • For spills of the lipid in solution, absorb with an inert material and place in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area.

    • Alert your supervisor and institutional safety office.

    • Prevent the spill from entering drains or waterways.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms appear.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give 2-4 cupfuls of water or milk to drink. Seek medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a non-hazardous substance, small quantities may be disposable as regular chemical waste, but it is imperative to consult your institution's specific guidelines.

Logical Framework for Safety Assessment

The safety assessment of this compound is based on a logical evaluation of its own properties and those of its constituent parts and structurally related molecules.

Safety_Assessment cluster_target Target Molecule cluster_components Component Analysis cluster_analogs Structural Analogs cluster_conclusion Safety Conclusion Target This compound Stearic Stearic Acid (Non-hazardous) Target->Stearic Composed of Decanoic Decanoic Acid (Skin/Eye Irritant) Target->Decanoic Composed of Glycerol Glycerol (Non-hazardous) Target->Glycerol Composed of Tristearin Tristearin (Non-hazardous) Target->Tristearin Similar to DPPS 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol (Non-hazardous) Target->DPPS Similar to Conclusion Overall Low Hazard Potential (Handle with standard laboratory precautions) Stearic->Conclusion Decanoic->Conclusion Glycerol->Conclusion Tristearin->Conclusion DPPS->Conclusion

Logical Relationship for Safety Assessment

References

Methodological & Application

Application Note and Protocol: Solubilization of 1,2-Distearoyl-3-decanoyl-rac-glycerol for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Distearoyl-3-decanoyl-rac-glycerol (DSDG) is a mixed triacylglycerol containing two saturated long-chain fatty acids (stearic acid) and one medium-chain fatty acid (decanoic acid). As a lipid, its inherent hydrophobicity presents a challenge for its direct application in aqueous cell culture media. Proper solubilization is critical to ensure consistent and effective delivery to cells in vitro, which is essential for studying lipid metabolism, cellular signaling, and the formulation of lipid-based drug delivery systems. This document provides a detailed protocol for the effective dissolution of DSDG for use in cell culture experiments.

Data Presentation

The following table summarizes the key quantitative data for the preparation of DSDG solutions for cell culture.

ParameterRecommended ValueNotes
Primary Solvent Ethanol (B145695) (EtOH) or Dimethyl Sulfoxide (DMSO)Both are common, cell-culture compatible organic solvents for lipids.[1][2]
Stock Solution Concentration 10-50 mMHigher concentrations may be possible but increase the risk of precipitation upon dilution.
Working Concentration in Media 1-100 µMFinal concentration is cell-type and experiment-dependent.
Final Solvent Concentration in Media < 0.5% (v/v)To minimize solvent-induced cytotoxicity.
Incubation Temperature 37°CAids in dissolution and mimics cell culture conditions.
Storage of Stock Solution -20°CFor long-term stability. Protect from light.[3]

Experimental Protocols

This section details two primary methods for preparing DSDG for cell culture: a direct dissolution method using an organic solvent and a method employing a carrier protein, Bovine Serum Albumin (BSA), to enhance solubility and delivery.

Protocol 1: Direct Dissolution in Organic Solvent

This protocol is suitable for experiments where a low concentration of a cell culture-compatible organic solvent is acceptable.

Materials:

  • This compound (DSDG)

  • Ethanol (200 proof, anhydrous) or Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile, conical-bottom tubes (e.g., polypropylene (B1209903) or glass)

  • Water bath or heat block set to 37°C

  • Bath sonicator

  • Sterile cell culture medium, pre-warmed to 37°C

Procedure:

  • Preparation of DSDG Stock Solution: a. Weigh out the desired amount of DSDG in a sterile tube. b. Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10-50 mM). c. Warm the mixture at 37°C for 5-10 minutes to facilitate dissolution. d. Vortex the tube vigorously for 1-2 minutes. e. If the solution is not clear, sonicate in a bath sonicator for 10-15 minutes, or until the solution is a clear or a homogenous milky suspension.[3]

  • Preparation of Working Solution: a. Pre-warm the desired volume of cell culture medium to 37°C. b. While vortexing the pre-warmed medium, add the DSDG stock solution dropwise to achieve the final desired working concentration. Crucially, the volume of the stock solution should not exceed 0.5% of the total volume of the final medium to minimize solvent toxicity. c. Continue to vortex for an additional 30-60 seconds to ensure thorough mixing. d. Use the prepared medium immediately to treat cells.

Protocol 2: Complexation with Bovine Serum Albumin (BSA)

This method is recommended to enhance the stability of the lipid in the culture medium and to facilitate its uptake by cells, mimicking in vivo transport.[1][2]

Materials:

  • DSDG

  • Ethanol (200 proof, anhydrous)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile glass tube

  • Nitrogen gas stream (optional)

  • Water bath or heat block set to 37°C

  • Vortex mixer

Procedure:

  • Preparation of DSDG Film: a. Dissolve a known amount of DSDG in a minimal amount of ethanol in a sterile glass tube. b. Evaporate the solvent under a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin lipid film on the bottom of the tube.

  • Preparation of BSA Solution: a. Prepare a BSA solution (e.g., 10% w/v) in PBS or serum-free medium. b. Sterile-filter the BSA solution through a 0.22 µm filter.

  • Complexation of DSDG with BSA: a. Pre-warm the BSA solution to 37°C. b. Add the warm BSA solution to the glass tube containing the DSDG film. c. Incubate the mixture at 37°C for 30-60 minutes. d. Vortex the tube periodically during incubation to facilitate the complexation of DSDG with BSA. The solution should become a clear or slightly hazy, stable suspension.

  • Preparation of Working Solution: a. The DSDG-BSA complex can be directly added to the cell culture medium to achieve the desired final concentration. b. If necessary, further dilute the complex in pre-warmed cell culture medium before adding to the cells.

Mandatory Visualization

DSDG_Preparation_Workflow Workflow for DSDG Solution Preparation cluster_protocol1 Protocol 1: Direct Dissolution cluster_protocol2 Protocol 2: BSA Complexation P1_Start Weigh DSDG P1_AddSolvent Add Ethanol or DMSO P1_Start->P1_AddSolvent P1_Warm Warm to 37°C P1_AddSolvent->P1_Warm P1_Vortex Vortex/Sonicate P1_Warm->P1_Vortex P1_Stock DSDG Stock Solution P1_Vortex->P1_Stock P1_Dilute Dilute in Warm Media P1_Stock->P1_Dilute P1_Final Final Working Solution P1_Dilute->P1_Final P2_Start Dissolve DSDG in Ethanol P2_Evaporate Evaporate Solvent to Form Film P2_Start->P2_Evaporate P2_AddBSA Add Warm BSA Solution P2_Evaporate->P2_AddBSA P2_Incubate Incubate at 37°C with Vortexing P2_AddBSA->P2_Incubate P2_Complex DSDG-BSA Complex P2_Incubate->P2_Complex P2_Dilute Dilute in Culture Media P2_Complex->P2_Dilute P2_Final Final Working Solution P2_Dilute->P2_Final

Caption: Experimental workflows for preparing DSDG solutions for cell culture.

References

Application Notes and Protocols for 1,2-Distearoyl-3-decanoyl-rac-glycerol in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-3-decanoyl-rac-glycerol is an asymmetric triacylglycerol (TAG) characterized by two long-chain saturated fatty acids (stearic acid, C18:0) at the sn-1 and sn-2 positions and one medium-chain saturated fatty acid (decanoic acid, C10:0) at the sn-3 position of the glycerol (B35011) backbone.[1] Its defined structure makes it a valuable tool in lipidomics research, particularly as an internal standard for the quantification of triacylglycerols in complex biological matrices. This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics workflows, with a focus on mass spectrometry-based analysis.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Chemical Formula C49H94O6[1]
Molecular Weight 779.28 g/mol
CAS Number 127931-28-6[1]
Physical State Solid
Storage Temperature -20°C[1]

Applications in Lipidomics

Due to its unique and well-defined structure, this compound serves several key functions in lipidomics research:

  • Internal Standard: Its structural similarity to endogenous triacylglycerols, combined with a distinct mass, makes it an ideal internal standard for quantifying TAGs in various biological samples like plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is a common practice in quantitative lipidomics to account for variations in sample preparation and instrument response.

  • Method Development and Validation: This compound can be used to develop and validate liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of triacylglycerols. Its predictable fragmentation pattern aids in optimizing MS parameters.

  • Quality Control: It can be incorporated into quality control samples to monitor the performance and reproducibility of the entire analytical workflow, from lipid extraction to data acquisition.

Experimental Protocols

Below are detailed protocols for the use of this compound in a typical lipidomics workflow, from sample preparation to LC-MS/MS analysis.

Protocol 1: Preparation of Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for spiking into biological samples.

Materials:

  • This compound (purity ≥98%)

  • Chloroform/Methanol (2:1, v/v), HPLC grade

  • Glass vials with PTFE-lined caps

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount (e.g., 1 mg) of this compound using an analytical balance.

  • Dissolve the weighed compound in a known volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution in a glass vial at -20°C.

Protocol 2: Lipid Extraction from Human Plasma

Objective: To extract total lipids, including triacylglycerols, from human plasma samples using a modified Folch method.

Materials:

  • Human plasma (collected with EDTA as anticoagulant)

  • This compound internal standard working solution (e.g., 10 µg/mL in chloroform/methanol 2:1)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add 100 µL of human plasma.

  • Add a known amount of the this compound internal standard working solution to the plasma sample. The amount should be chosen to be within the linear range of the instrument's detector.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the sample at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids), an upper aqueous phase, and a protein disk at the interface.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipid phase under a gentle stream of nitrogen gas at 37°C.

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 (v/v) methanol:toluene).

Protocol 3: LC-MS/MS Analysis of Triacylglycerols

Objective: To identify and quantify triacylglycerols using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Gradient Start with 30% B, increase to 100% B over 15 min, hold for 5 min, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 5 µL

MS/MS Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

For triacylglycerol analysis, the precursor ion is typically the ammonium adduct [M+NH4]+. The product ions result from the neutral loss of one of the fatty acid chains. For this compound, the expected transitions would be:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
796.7 [M+NH4]+511.5Decanoic acid (C10:0)
796.7 [M+NH4]+497.5Stearic acid (C18:0)

Note: These are theoretical m/z values and may vary slightly depending on instrument calibration.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table is a hypothetical example of how to present the quantification of a specific endogenous triacylglycerol (TG 52:2) in human plasma samples using this compound as an internal standard.

Table 1: Quantification of TG (52:2) in Human Plasma Samples

Sample IDPeak Area (TG 52:2)Peak Area (Internal Standard)Response Ratio (Analyte/IS)Concentration (µg/mL)
Control 1150,000200,0000.757.5
Control 2165,000210,0000.797.9
Treated 1250,000205,0001.2212.2
Treated 2275,000215,0001.2812.8

Note: The concentration is calculated based on a calibration curve generated using known amounts of the analyte and a fixed amount of the internal standard.

Visualizations

Experimental Workflow

The overall experimental workflow for a lipidomics study utilizing this compound can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in LC-MS Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (UPLC-QqQ) Reconstitution->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Lipidomics workflow from sample preparation to data analysis.

Triacylglycerol Metabolism Pathway

This compound, as a triacylglycerol, is part of the broader lipid metabolism network. The following diagram illustrates a simplified overview of triacylglycerol synthesis and breakdown.

G cluster_synthesis Synthesis cluster_breakdown Breakdown (Lipolysis) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (e.g., 1,2-Distearoyl-rac-glycerol) PA->DAG PAP TAG Triacylglycerol (e.g., this compound) DAG->TAG DGAT Glycerol Glycerol DAG->Glycerol HSL/MGL FFA Free Fatty Acids DAG->FFA TAG->DAG ATGL Lipase Lipase TAG->FFA FA_CoA Fatty Acyl-CoA FA_CoA->LPA AGPAT Lipase->Glycerol Lipase->FFA Glycerol->G3P Glycerol Kinase

Caption: Simplified overview of triacylglycerol synthesis and lipolysis.

References

Application Note: Quantitative Analysis of 1,2-Distearoyl-3-decanoyl-rac-glycerol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,2-Distearoyl-3-decanoyl-rac-glycerol in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method provides the selectivity and sensitivity required for the accurate quantification of this specific triglyceride in a complex biological matrix, making it suitable for various research and drug development applications.

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. The specific composition of fatty acids on the glycerol (B35011) backbone can influence their biological function and has been a subject of interest in various disease states. This compound is a mixed-acid triglyceride containing two stearic acid (C18:0) moieties and one decanoic acid (C10:0) moiety. Accurate quantification of such specific TGs in biological samples is essential for lipidomic research and understanding their physiological and pathological roles. LC-MS/MS offers high selectivity and sensitivity for the analysis of individual lipid species.[1][2][3] This note provides a comprehensive protocol for the quantification of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): d5-Tripalmitin or a similar stable isotope-labeled triglyceride

  • LC-MS grade acetonitrile, isopropanol (B130326), methanol, and water

  • Formic acid and ammonium (B1175870) formate

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is utilized for the extraction of lipids from plasma.[4]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold isopropanol containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is commonly used for the separation of triglycerides.[5][6][7] A C18 stationary phase provides good resolution for these non-polar molecules.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water/Acetonitrile (40:60, v/v) with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile/Isopropanol (10:90, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 55°C
Gradient Elution See Table 1

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.030
12.095
15.095
15.130
18.030

Mass Spectrometry (MS) Conditions

Triglycerides are typically analyzed in positive ion mode using electrospray ionization (ESI), where they readily form ammonium adducts.[8][9][10] Quantification is performed using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

Note: The molecular formula for this compound is C49H94O6 with a molecular weight of 779.28 g/mol .[11][12]

CompoundPrecursor Ion ([M+NH4]+)Product Ion (Neutral Loss)Collision Energy (eV)
This compound (Quantifier)797.8523.5 (Loss of Stearic Acid + NH3)35
This compound (Qualifier)797.8625.6 (Loss of Decanoic Acid + NH3)30
d5-Tripalmitin (Internal Standard)829.8556.5 (Loss of Palmitic Acid-d5 + NH3)35

Data Presentation

The method should be validated for linearity, precision, accuracy, and sensitivity. The following tables present example data that would be expected from a validated method.

Table 3: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ1< 2080 - 120
Low3< 1585 - 115
Medium100< 1585 - 115
High800< 1585 - 115

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound.

experimental_workflow sample Human Plasma Sample is_spike Spike Internal Standard (IS) sample->is_spike precipitation Protein Precipitation (Ice-cold Isopropanol) is_spike->precipitation centrifuge Centrifugation (14,000 x g, 10 min, 4°C) precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC-MS/MS Injection supernatant->lc_injection lc_separation Reversed-Phase Chromatography (C18) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis results Results data_analysis->results

Caption: Workflow for the quantification of this compound.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and high selectivity of the MRM detection make this method well-suited for high-throughput analysis in clinical research and lipidomic studies. This protocol can be adapted for the quantification of other triglyceride species with appropriate optimization of chromatographic and mass spectrometric parameters.

References

Application Notes and Protocols for 1,2-Distearoyl-3-decanoyl-rac-glycerol as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species by mass spectrometry is fundamental in various fields, including lipidomics, drug discovery, and clinical research. The inherent variability in sample preparation and ionization efficiency in mass spectrometry necessitates the use of internal standards for reliable and reproducible results. 1,2-Distearoyl-3-decanoyl-rac-glycerol is a synthetic triacylglycerol (TG) that is not naturally present in most biological systems. Its unique structure, containing both long-chain (stearic acid, C18:0) and medium-chain (decanoic acid, C10:0) fatty acids, makes it an excellent internal standard for the quantification of a wide range of triacylglycerols in complex biological matrices.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of triacylglycerols using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Use as an Internal Standard

This compound is added at a known concentration to biological samples prior to lipid extraction. By monitoring the signal of this internal standard alongside the target analytes, variations introduced during sample preparation (e.g., extraction efficiency) and analysis (e.g., injection volume, ionization suppression) can be normalized. This normalization allows for the accurate quantification of endogenous triacylglycerols. The choice of an internal standard that is structurally similar to the analytes of interest but not endogenously present is crucial for effective correction.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the use of this compound as an internal standard in a quantitative LC-MS/MS workflow. These values are representative and may require optimization for specific applications and instrumentation.

Table 1: Stock and Working Solution Concentrations

SolutionConcentrationSolventStorage Conditions
Stock Solution1 mg/mLChloroform:Methanol (2:1, v/v)-20°C in an amber glass vial
Working Solution10 µg/mLIsopropanol (B130326)-20°C in an amber glass vial

Table 2: Calibration Curve for Triglyceride Quantification

Calibration PointAnalyte Concentration Range (µg/mL)Internal Standard Concentration (µg/mL)
10.11.0
20.51.0
31.01.0
45.01.0
510.01.0
625.01.0
750.01.0

Table 3: Representative LC-MS/MS Performance Characteristics

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol describes a modified Folch extraction method for the isolation of total lipids from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard working solution (10 µg/mL in isopropanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add 10 µL of the 10 µg/mL internal standard working solution.

  • Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Triglycerides

This protocol provides a general method for the analysis of triglycerides using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium (B1175870) Formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow: Instrument dependent, optimize for best signal

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for Internal Standard (this compound):

    • Precursor Ion ([M+NH₄]⁺): m/z 796.7

    • Product Ion (Neutral loss of Decanoic Acid + NH₃): m/z 623.6

    • Note: Additional product ions corresponding to the neutral loss of stearic acid can also be monitored.

  • MRM Transitions for Endogenous Triglycerides: Monitor the specific precursor-to-product ion transitions for the triglycerides of interest. Precursor ions are typically the ammonium adducts ([M+NH₄]⁺), and product ions are the diacylglycerol-like fragments resulting from the neutral loss of one of the fatty acid chains.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) sample->add_is extraction Lipid Extraction (Folch Method) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc_sep LC Separation (C18 Column) dry_recon->lc_sep ms_detect MS Detection (ESI+, MRM) lc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Workflow for Triglyceride Quantification.

logical_relationship cluster_process Analytical Process cluster_output Output endogenous_tg Endogenous Triglyceride sample_prep Sample Preparation endogenous_tg->sample_prep internal_standard This compound internal_standard->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis accurate_quant Accurate Quantification lc_ms_analysis->accurate_quant

Caption: Role of the Internal Standard in Analysis.

In Vivo Administration of 1,2-Distearoyl-3-decanoyl-rac-glycerol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research detailing the in vivo administration of 1,2-Distearoyl-3-decanoyl-rac-glycerol in animal models is limited. The following application notes and protocols are based on general principles for the study of structured triglycerides and draw parallels from research on similar molecules. These should be regarded as a foundational guide to be adapted based on future specific findings.

Application Notes

This compound is a structured triacylglycerol containing two long-chain saturated fatty acids (stearic acid) at the sn-1 and sn-2 positions and one medium-chain fatty acid (decanoic acid) at the sn-3 position. This specific structure suggests potential applications in nutritional science and drug delivery, leveraging the distinct metabolic pathways of its constituent fatty acids.

Potential Research Applications:

  • Lipid Metabolism and Energy Provision: Investigating its digestion, absorption, and metabolism could provide insights into its role as a potential source of readily available energy (from decanoic acid) while influencing lipid profiles (due to stearic acid).

  • Nutritional Support: In animal models of malnutrition or metabolic disorders, this structured lipid could be evaluated for its efficacy in providing caloric support and its impact on metabolic parameters.

  • Drug Delivery Systems: Its lipid nature makes it a candidate for formulation studies in lipid-based drug delivery systems, potentially enhancing the oral bioavailability of poorly soluble drugs.

  • Immunomodulation: Based on studies of other structured lipids, it could be hypothesized to have immunomodulatory effects, which would require investigation in relevant animal models of inflammation or immune challenge.

Experimental Protocols

The following are generalized protocols that would be applicable to the in vivo study of this compound.

Protocol 1: Assessment of Oral Bioavailability and Pharmacokinetics in a Rodent Model

Objective: To determine the absorption and plasma concentration profile of this compound and its metabolites over time.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sesame oil)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week with free access to standard chow and water.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Fasting: Fast animals overnight (12-16 hours) prior to administration, with water available ad libitum.

  • Administration: Administer a single oral dose of the prepared formulation via gavage. A control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-administration).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma samples for the parent compound and its primary metabolites (stearic acid, decanoic acid, and glycerol) using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

Workflow for Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study in a rodent model.

Data Presentation

As no specific quantitative data from in vivo studies of this compound are available, the following table is a template for how such data could be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Metabolites in Rat Plasma

MetaboliteCmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)
Decanoic AcidValueValueValue
Stearic AcidValueValueValue

Signaling Pathways

While no signaling pathways have been directly elucidated for this compound, research on a structurally related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has shown immunomodulatory effects. For illustrative purposes, a simplified diagram of the pathway influenced by PLAG in a hepatitis animal model is provided below. This serves as an example of how signaling could be visualized if similar effects were discovered for the topic compound.

Example Signaling Pathway: PLAG's Anti-inflammatory Effect

G ConA Concanavalin A T_Cell T Cell ConA->T_Cell stimulates IL4 IL-4 T_Cell->IL4 secretes Hepatocyte Hepatocyte PKC Atypical PKC Hepatocyte->PKC Neutrophil Neutrophil Liver_Injury Liver Injury Neutrophil->Liver_Injury causes PLAG PLAG PLAG->T_Cell inhibits PLAG->Hepatocyte attenuates activation IL4->Hepatocyte activates STAT6 STAT6 IL8_VCAM IL-8 / VCAM STAT6->IL8_VCAM upregulates PKC->STAT6 IL8_VCAM->Neutrophil recruits

Application Note: A Cell-Based Assay for Screening Modulators of Lipid Metabolism Using 1,2-Distearoyl-3-decanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and quantitative cell-based assay for studying the impact of 1,2-Distearoyl-3-decanoyl-rac-glycerol on intracellular lipid accumulation. The protocol describes the induction of lipid droplet formation in a relevant cell line and provides a methodology for their quantification using fluorescence microscopy and automated image analysis. This assay can be adapted for high-throughput screening of compounds that modulate triglyceride metabolism, offering a valuable tool for drug discovery in the context of metabolic diseases.

Introduction

Triglycerides are the primary form of energy storage in eukaryotes. Dysregulation of triglyceride metabolism is a hallmark of numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This compound is a specific triacylglycerol composed of two stearic acid moieties and one decanoic acid moiety. Upon cellular uptake and metabolism, this molecule releases its constituent fatty acids, which can serve as signaling molecules and substrates for various metabolic pathways, including the formation of intracellular lipid droplets. This application note provides a detailed protocol for a cell-based assay to quantify the effect of this compound on lipid droplet formation.

Principle of the Assay

The assay is based on the principle that cultured cells, when incubated with exogenous triglycerides, will internalize and metabolize them, leading to the accumulation of neutral lipids in intracellular lipid droplets. These lipid droplets can be specifically stained with a fluorescent lipophilic dye, such as BODIPY 493/503. The fluorescence intensity and the number and size of the lipid droplets can then be quantified using automated fluorescence microscopy and image analysis software. This allows for a quantitative assessment of the cellular response to this compound and the screening of potential modulators of this process.

Signaling Pathway Overview

The metabolic products of this compound, namely stearic acid and decanoic acid, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Activation of PPARs leads to the transcription of genes involved in fatty acid uptake, triglyceride synthesis, and lipid droplet formation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TAG This compound Lipolysis Lipolysis TAG->Lipolysis Cellular Uptake FattyAcids Stearic Acid & Decanoic Acid Lipolysis->FattyAcids Glycerol Glycerol Lipolysis->Glycerol LipidDroplet Lipid Droplet Formation FattyAcids->LipidDroplet PPAR PPAR Activation FattyAcids->PPAR GeneExpression Target Gene Expression PPAR->GeneExpression GeneExpression->LipidDroplet Increased TG Synthesis & Droplet Proteins

Figure 1: Proposed signaling pathway for this compound metabolism.

Experimental Workflow

The overall workflow for the cell-based assay is depicted below.

Start Start CellSeeding Seed Cells in 96-well Plate Start->CellSeeding Incubation1 Incubate 24h CellSeeding->Incubation1 Treatment Treat with this compound +/- Test Compounds Incubation1->Treatment Incubation2 Incubate 24h Treatment->Incubation2 Staining Stain with BODIPY 493/503 and Hoechst 33342 Incubation2->Staining Imaging Acquire Images using High-Content Imager Staining->Imaging Analysis Analyze Images to Quantify Lipid Droplets Imaging->Analysis End End Analysis->End

Figure 2: Experimental workflow for the lipid droplet accumulation assay.

Materials and Reagents

ReagentSupplierCatalog Number
Huh7 human hepatoma cellsATCCCCL-185
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
This compound(Example Supplier)(Example Cat#)
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
BODIPY 493/503InvitrogenD3922
Hoechst 33342InvitrogenH3570
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
96-well black, clear-bottom imaging platesCorning3603

Experimental Protocol

1. Cell Seeding:

  • Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into a 96-well black, clear-bottom imaging plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • If screening for modulators, prepare solutions of test compounds at the desired concentrations.

  • Carefully remove the culture medium from the wells and replace it with 100 µL of the treatment solutions. Include vehicle control (0.1% DMSO in medium) and positive control (e.g., a known inducer of lipid droplet formation like oleic acid) wells.

  • Incubate the plate for 24 hours.

3. Staining:

  • Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.

  • Remove the treatment medium from the wells and wash the cells twice with 100 µL of PBS.

  • Add 50 µL of the staining solution to each well.

  • Incubate the plate for 15 minutes at 37°C, protected from light.

  • Wash the cells three times with 100 µL of PBS.

  • Add 100 µL of PBS to each well for imaging.

4. Image Acquisition:

  • Acquire images using a high-content imaging system.

  • Use the DAPI channel (for Hoechst 33342) to identify and count the nuclei.

  • Use the FITC channel (for BODIPY 493/503) to visualize the lipid droplets.

  • Acquire at least four fields of view per well to ensure robust data.

5. Image Analysis and Data Presentation:

  • Use an appropriate image analysis software to quantify the number, size, and total area of lipid droplets per cell.

  • The software should first identify the individual cells based on the nuclear stain.

  • Within each cell, the software should then identify and measure the fluorescent lipid droplets.

  • Export the quantitative data for further analysis.

Data Presentation

The quantitative data can be summarized in the following tables for easy comparison.

Table 1: Quantification of Lipid Droplet Formation

TreatmentConcentration (µM)Average Number of Lipid Droplets per Cell (± SD)Average Lipid Droplet Area per Cell (µm²) (± SD)
Vehicle Control (0.1% DMSO)-
This compound10
This compound50
This compound100
Positive Control (e.g., Oleic Acid)100

Table 2: Screening of Modulatory Compounds

Test CompoundConcentration (µM)% Inhibition of Lipid Droplet Formation (± SD)
Compound A1
Compound A10
Compound B1
Compound B10

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to investigate the effects of this compound on lipid metabolism. The assay is quantitative, reproducible, and amenable to high-throughput screening, making it a valuable tool for academic research and drug discovery efforts targeting metabolic diseases. The provided methodologies and data presentation formats are designed to facilitate easy implementation and interpretation of results.

fluorescent labeling of 1,2-Distearoyl-3-decanoyl-rac-glycerol for microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Fluorescent Labeling of 1,2-Distearoyl-3-decanoyl-rac-glycerol for Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a specific triacylglycerol (triglyceride) used in various research applications, including the study of lipid metabolism, cellular storage, and the development of lipid-based drug delivery systems.[1][2][3] Visualizing the subcellular localization and dynamic processes of such triglycerides is crucial for understanding their biological functions and interactions. In eukaryotic cells, neutral lipids like triglycerides are primarily stored in dynamic organelles called lipid droplets (LDs).[][5][6]

Fluorescence microscopy provides a powerful tool for imaging the distribution and trafficking of lipids within live or fixed cells.[7][8] This application note details a protocol for the fluorescent labeling of lipid droplets following the introduction of this compound to cultured cells. The principle involves the incorporation of the exogenous triglyceride into cellular lipid droplets, which are then stained with a lipophilic fluorescent dye. This allows for high-resolution visualization and analysis of triglyceride storage.

Principle of the Method

The method is based on the passive uptake and incorporation of exogenously supplied this compound into the neutral lipid core of cellular lipid droplets. Once incorporated, these lipid-rich organelles can be specifically stained using fluorescent dyes that exhibit high affinity for nonpolar environments. Dyes such as BODIPY 493/503 and Nile Red are highly fluorescent in the hydrophobic interior of lipid droplets while showing minimal fluorescence in the aqueous cytoplasm, enabling high-contrast imaging.[9][10]

Below is a conceptual diagram illustrating the labeling principle.

G cluster_extracellular Extracellular Space cluster_cell Cell TG 1,2-Distearoyl-3-decanoyl- rac-glycerol (Exogenous) PM Plasma Membrane TG->PM Uptake CP Cytoplasm PM->CP Transport LD Lipid Droplet (Incorporating TG) CP->LD Incorporation Labeled_LD Fluorescently Labeled Lipid Droplet Dye Lipophilic Dye (e.g., BODIPY 493/503) Dye->LD Staining Microscope Fluorescence Microscopy Labeled_LD->Microscope Imaging G cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Imaging start Start culture 1. Plate and Culture Cells (e.g., HeLa, 3T3-L1) on coverslips start->culture treat 2. Treat Cells with BSA-complexed Triglyceride (e.g., 50-200 µM for 12-24h) culture->treat wash1 3. Wash with PBS treat->wash1 decision Imaging Type? wash1->decision stain_live 4a. Stain with BODIPY 493/503 (1-2 µg/mL in medium, 15-30 min) decision->stain_live Live fix 4b. Fix with 4% PFA (15-20 min) decision->fix Fixed wash_live 5a. Wash with PBS or Live-Cell Imaging Medium stain_live->wash_live image_live 6a. Image Immediately wash_live->image_live wash_fix 5b. Wash with PBS fix->wash_fix stain_fix 6b. Stain with BODIPY 493/503 (1-2 µg/mL in PBS, 30-60 min) wash_fix->stain_fix wash_final 7b. Wash with PBS stain_fix->wash_final mount 8b. Mount Coverslip wash_final->mount image_fix 9b. Image mount->image_fix

References

Application of 1,2-Distearoyl-3-decanoyl-rac-glycerol in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-3-decanoyl-rac-glycerol is an asymmetrical triacylglycerol (TAG) characterized by the presence of two long, saturated stearic acid chains at the sn-1 and sn-2 positions and a shorter, saturated decanoic acid chain at the sn-3 position of the glycerol (B35011) backbone. This unique asymmetrical structure imparts distinct physicochemical properties that make it a valuable tool for membrane studies. Unlike symmetrical TAGs, the irregular packing of its acyl chains can significantly influence the biophysical characteristics of lipid bilayers, offering a means to investigate the effects of lipid asymmetry on membrane structure and function. Furthermore, its structural similarity to diacylglycerol (DAG), a critical second messenger in cellular signaling, allows it to be employed as a probe to study lipid-mediated signaling pathways.

Key Applications in Membrane Studies

The distinct structure of this compound lends itself to several key applications in membrane research:

  • Modeling Lipid Asymmetry: Biological membranes exhibit significant asymmetry in their lipid composition between the inner and outer leaflets, which is crucial for various cellular functions.[1] The defined asymmetry of this compound can be exploited to create model membranes with controlled acyl chain asymmetry, allowing for the systematic study of its impact on membrane properties.

  • Modulation of Membrane Physical Properties: The presence of acyl chains of different lengths disrupts the uniform packing of the lipid bilayer.[2] This can alter fundamental membrane characteristics such as fluidity, thickness, phase behavior, and permeability.[3] Researchers can utilize this molecule to create membranes with tailored physical properties to investigate their influence on membrane protein function and other cellular processes.

  • Investigation of Diacylglycerol-Mediated Signaling: Diacylglycerols are pivotal signaling molecules that recruit and activate a variety of proteins, most notably protein kinase C (PKC) isoforms, through their C1 domains.[4][5] The 1,2-distearoyl-glycerol backbone of the molecule can mimic endogenous DAGs, making it a useful tool to study the spatial and temporal regulation of signaling pathways. The presence of the decanoyl chain provides a unique structural variant to explore the influence of acyl chain composition on protein recruitment and enzyme activation.[5]

Data Presentation: Physicochemical Properties

PropertyValueReference
Molecular Formula C49H94O6[6][7]
Molecular Weight 779.27 g/mol [7]
Acyl Chain at sn-1 Stearic Acid (18:0)[6]
Acyl Chain at sn-2 Stearic Acid (18:0)[6]
Acyl Chain at sn-3 Decanoic Acid (10:0)[6]
Predicted Impact on Membranes Increased fluidity, altered phase behavior, potential for interdigitation[2][3]

Experimental Protocols

Protocol 1: Preparation of Asymmetric Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound to study the effects of acyl chain asymmetry on membrane properties.

Materials:

  • This compound

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol (optional)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound, DPPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio could be 80:15:5 (DPPC:Cholesterol:Asymmetric TAG). b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the transition temperature of the primary lipid. c. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration. b. Hydrate the film by gentle rotation of the flask above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs with a uniform size distribution.

  • Characterization: a. The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS). b. The incorporation of this compound can be confirmed by techniques such as chromatography or mass spectrometry.

G Protocol 1: Liposome Preparation Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Vesicle Sizing cluster_3 Analysis dissolve 1. Dissolve Lipids in Chloroform evaporate 2. Evaporate Solvent via Rotary Evaporation dissolve->evaporate dry 3. Dry Film under Vacuum evaporate->dry hydrate 4. Hydrate Film with Buffer to form MLVs dry->hydrate extrude 5. Extrude MLVs to form LUVs hydrate->extrude characterize 6. Characterize Liposome Size and Composition extrude->characterize

Workflow for preparing asymmetric liposomes.
Protocol 2: In Vitro Protein Recruitment Assay

This protocol outlines a method to investigate the ability of this compound-containing liposomes to recruit C1 domain-containing proteins, such as Protein Kinase C (PKC).

Materials:

  • Liposomes prepared as in Protocol 1 (with and without this compound).

  • Recombinant C1 domain-containing protein (e.g., PKC isoform) fused to a fluorescent protein (e.g., GFP).

  • Fluorescence spectrophotometer or microscope.

  • Assay buffer.

Procedure:

  • Incubation: a. In a microplate or microscope slide, mix the prepared liposomes with the fluorescently labeled C1 domain protein in the assay buffer. b. Include control groups: liposomes without this compound and protein alone. c. Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for protein-lipid binding.

  • Measurement of Recruitment: a. Spectrophotometer-based assay: Measure the fluorescence intensity of the supernatant after pelleting the liposomes by centrifugation. A decrease in fluorescence in the supernatant of the sample containing the asymmetric TAG indicates protein recruitment to the liposomes. b. Microscopy-based assay: Observe the liposomes using a fluorescence microscope. The co-localization of the fluorescent protein with the liposomes (if the liposomes are also labeled with a fluorescent lipid dye of a different color) indicates recruitment.

  • Data Analysis: a. Quantify the amount of recruited protein by comparing the fluorescence measurements between the experimental and control groups. b. The data can be used to determine the affinity of the C1 domain for the membrane containing the asymmetric TAG.

Signaling Pathway Application

This compound can be used to investigate the initial steps of the diacylglycerol signaling cascade. Upon stimulation of various cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG remains in the plasma membrane and acts as a docking site for proteins containing a C1 domain, such as PKC and RasGRP. The specific acyl chain composition of DAG has been shown to influence the recruitment and activation of these downstream effectors.[5] By incorporating this compound into model membranes, researchers can dissect how the presence of different acyl chains at the sn-3 position influences the binding and activation of specific C1 domain-containing proteins, providing insights into the specificity of lipid-based signaling.

G Diacylglycerol Signaling Pathway receptor Receptor Activation plc Phospholipase C (PLC) Activation receptor->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 -> Ca2+ Release pip2->ip3 dag 1,2-Diacylglycerol (DAG) (or analog like this compound) pip2->dag downstream Downstream Cellular Responses ip3->downstream pkc PKC Recruitment & Activation dag->pkc rasgrp RasGRP Recruitment & Activation dag->rasgrp pkc->downstream rasgrp->downstream

Role of DAG in signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for Triglyceride Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of triglycerides (TGs), with a focus on optimizing the separation of 1,2-Distearoyl-3-decanoyl-rac-glycerol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Troubleshooting Guides

This section addresses common issues encountered during the liquid chromatography (LC) separation of triglycerides.

Question: Why am I observing poor resolution or co-elution of my triglyceride sample?

Answer:

Poor resolution is a common challenge in the separation of structurally similar triglycerides. Several factors can contribute to this issue:

  • Inadequate Stationary Phase: The choice of the HPLC column is critical for separating TGs. For complex mixtures, enhancing separation can be achieved by using two or three columns connected in series.[1][2] Polymeric ODS (Octadecylsilane) columns have demonstrated the ability to differentiate between structural isomers of triglycerides.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the selectivity and resolution of the separation. Acetonitrile (B52724) is a commonly used main component.[1] Modifiers such as acetone, isopropanol (B130326) (IPA), or methyl tert-butyl ether (MTBE) are often added to improve solubility and fine-tune the separation.[1][3] The specific choice and proportion of the modifier can significantly affect the separation of closely eluting compounds.[1]

  • Ineffective Gradient Program: A gradient elution, where the mobile phase composition changes over time, is a standard and effective technique for analyzing complex triglyceride mixtures.[1] A shallow gradient provides more time for separation and can improve the resolution of closely eluting compounds.[3]

  • Column Temperature: Temperature plays a significant role in the efficiency of triglyceride separations. In reversed-phase HPLC, lower temperatures generally lead to better separations, although this can increase backpressure.[1] However, for some highly saturated triglycerides, solubility can be an issue at lower temperatures, necessitating a carefully optimized, slightly elevated, or even a temperature gradient.[1][2]

Question: My peaks are broad or tailing. What are the possible causes and solutions?

Answer:

Poor peak shape can compromise both resolution and quantitation. Here are some potential causes and their solutions:

  • Column Overload: Injecting too much sample onto the column can lead to peak broadening and asymmetry.

    • Solution: Reduce the mass of the sample injected. Perform a loading study by injecting decreasing amounts of your sample until symmetrical peak shapes are achieved.[3]

  • Incompatible Injection Solvent: The solvent used to dissolve the sample can affect peak shape if it is too different from the initial mobile phase.

    • Solution: If possible, dissolve your sample in the initial mobile phase. If the sample is not sufficiently soluble, use the stronger solvent component of your mobile phase (e.g., the modifier). Avoid using non-polar solvents like hexane (B92381) in reversed-phase systems as they can cause peak distortion.[4]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.

    • Solution: Implement a column washing procedure after each sequence of runs. If performance does not improve, consider replacing the column.

  • Secondary Interactions: Some lipids, particularly those with phosphate (B84403) groups, can interact with the stainless steel components of the HPLC system, leading to peak tailing.[5]

    • Solution: Adding a small amount of an acid, like phosphoric acid, to the sample or mobile phase can help to mitigate these interactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient for separating this compound?

A1: A good starting point for separating triglycerides like this compound is a reversed-phase method using a C18 column.[1][5] A gradient elution with acetonitrile as the weak solvent (A) and a mixture of isopropanol and acetonitrile as the strong solvent (B) is a common approach.[3][6]

Q2: Which detector is most suitable for triglyceride analysis?

A2: Since triglycerides lack strong UV chromophores, conventional UV detectors are often not ideal.[3] Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are more universal for lipid analysis.[7] Mass Spectrometry (MS) is also a powerful detection technique that provides both quantification and structural information.[8][9]

Q3: How does temperature affect the separation of triglycerides?

A3: In reversed-phase LC, lower temperatures generally improve the separation of triglycerides by increasing retention and selectivity.[1][2] However, lower temperatures can also lead to increased backpressure and may cause solubility issues for highly saturated triglycerides.[1] Therefore, the column temperature should be carefully optimized for each specific application, with a typical range being 10°C to 40°C.[3]

Q4: What are the advantages of using a C30 column over a C18 column for lipid separation?

A4: While C18 columns are widely used and effective for many lipid separations, C30 columns can offer better selectivity for separating long-chain and hydrophobic lipids, including certain triglycerides and their isomers.[5] The longer alkyl chains of the C30 stationary phase provide increased shape selectivity.

Data Presentation

Table 1: Typical Reversed-Phase LC Parameters for Triglyceride Separation

ParameterRecommendation
Column C18 or C30, sub-2 µm or solid-core particles[5]
Mobile Phase A Acetonitrile (ACN)[1]
Mobile Phase B Isopropanol (IPA), Methyl tert-butyl ether (MTBE), or Acetone[1][3][5]
Gradient Start with a lower percentage of B and gradually increase. A shallow gradient is often preferred.[3][10]
Flow Rate Typically 0.2 - 1.0 mL/min for analytical columns
Column Temperature 20°C - 50°C, requires optimization[1][8]
Injection Volume 1 - 10 µL, dependent on concentration and column dimensions
Detector ELSD, CAD, or MS[3][7]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Triglyceride Profiling

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic hold)

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.[11]

  • Injection Volume: 5 µL.

  • Detector: ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min) or MS.

Visualizations

LC_Troubleshooting_Workflow start Start: Poor Resolution or Peak Shape check_column Check Column: - Correct stationary phase? - Column old or contaminated? start->check_column Issue Detected check_mobile_phase Check Mobile Phase: - Correct composition? - Degassed? check_column->check_mobile_phase No Issue solution_column Solution: - Select appropriate column - Use guard column - Replace column check_column->solution_column Problem Found check_gradient Optimize Gradient: - Is the gradient too steep? check_mobile_phase->check_gradient No Issue solution_mobile_phase Solution: - Prepare fresh mobile phase - Optimize modifier percentage check_mobile_phase->solution_mobile_phase Problem Found check_temp Optimize Temperature: - Is the temperature optimal? check_gradient->check_temp No Issue solution_gradient Solution: - Decrease gradient slope check_gradient->solution_gradient Problem Found check_injection Check Injection: - Sample overload? - Incompatible solvent? check_temp->check_injection No Issue solution_temp Solution: - Test a range of temperatures (e.g., 20-50°C) check_temp->solution_temp Problem Found solution_injection Solution: - Reduce injection volume - Dissolve sample in mobile phase check_injection->solution_injection Problem Found end End: Improved Separation solution_column->end solution_mobile_phase->end solution_gradient->end solution_temp->end solution_injection->end

Caption: A logical workflow for troubleshooting common LC separation issues.

LC_Optimization_Workflow start Start: Define Separation Goal select_column 1. Select Column (e.g., C18, C30) start->select_column select_mobile_phase 2. Select Mobile Phase (e.g., ACN, IPA) select_column->select_mobile_phase initial_gradient 3. Run Initial Gradient select_mobile_phase->initial_gradient evaluate_results 4. Evaluate Resolution and Peak Shape initial_gradient->evaluate_results optimize_gradient 5a. Optimize Gradient Slope and Time evaluate_results->optimize_gradient Suboptimal final_method Final Optimized Method evaluate_results->final_method Optimal optimize_gradient->evaluate_results optimize_temp 5b. Optimize Temperature optimize_gradient->optimize_temp optimize_temp->evaluate_results optimize_mobile_phase 5c. Optimize Mobile Phase Modifier optimize_temp->optimize_mobile_phase optimize_mobile_phase->evaluate_results

Caption: A typical workflow for LC method development and optimization.

References

preventing degradation of 1,2-Distearoyl-3-decanoyl-rac-glycerol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1,2-Distearoyl-3-decanoyl-rac-glycerol to prevent its degradation. It includes frequently asked questions (FAQs) and troubleshooting guides for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: The recommended storage temperature for this compound is -20°C.[1][2] Storing at this temperature minimizes the rates of both hydrolytic and oxidative degradation, ensuring the long-term stability of the compound.

Q2: In what form should I store this compound?

A2: For optimal stability, it is best to store this compound as a solid in a tightly sealed container. If it needs to be in solution, use a high-purity, anhydrous organic solvent such as chloroform (B151607) or a mixture of chloroform and methanol.[3] Solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for this triglyceride are hydrolysis and oxidation.

  • Hydrolysis: The ester linkages are susceptible to cleavage, which can be catalyzed by exposure to water, acids, bases, or enzymes (lipases). This process results in the formation of free fatty acids (stearic acid and decanoic acid) and various diglyceride and monoglyceride intermediates.[4][5]

  • Oxidation: Although less of a concern for a saturated triglyceride like this one compared to unsaturated lipids, oxidation can still occur over time, especially with improper storage.[6] Oxidation typically targets the fatty acid chains.

Q4: How can I minimize the risk of degradation during my experiments?

A4: To minimize degradation, it is crucial to handle the compound in a controlled environment. Use anhydrous solvents, work under an inert atmosphere whenever possible, and avoid prolonged exposure to high temperatures or extreme pH conditions. When preparing aqueous formulations, use purified water and consider the use of buffers to maintain a neutral pH.

Troubleshooting Guide

Q1: I suspect my sample of this compound has degraded. How can I confirm this?

A1: Degradation can be confirmed by analyzing your sample for the presence of degradation products. The most common analytical techniques for this are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). An increase in the peaks corresponding to stearic acid, decanoic acid, and various di- and monoglycerides (B3428702) would indicate degradation.

Q2: My experimental results are inconsistent. Could this be due to compound degradation?

A2: Yes, inconsistent results are a common consequence of compound degradation. The presence of degradation products can alter the physicochemical properties of your formulation and interfere with biological assays. It is advisable to perform a quality control check on your stock of this compound to rule out degradation as a source of variability.

Q3: I am observing unexpected peaks in my HPLC chromatogram. What could they be?

A3: Unexpected peaks are likely degradation products. Based on the structure of this compound, these could include:

  • Free fatty acids: Stearic acid and decanoic acid.

  • Diglycerides: 1,2-Distearoyl-rac-glycerol, 1,3-Distearoyl-rac-glycerol, and 1-stearoyl-3-decanoyl-rac-glycerol.

  • Monoglycerides: 1- and 2-stearoyl-rac-glycerol and 1- and 2-decanoyl-rac-glycerol.

Mass spectrometry coupled with HPLC (LC-MS) can be used to identify these unknown peaks based on their mass-to-charge ratio.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°CMinimizes enzymatic and chemical degradation rates.[1][2]
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation.
Storage Form Solid or in anhydrous solventReduces the risk of hydrolysis.[3]
pH of Aqueous Solutions Neutral (pH 6-8)Avoids acid or base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound and its Degradation Products

This protocol outlines a reverse-phase HPLC (RP-HPLC) method to separate and quantify this compound from its potential hydrolytic degradation products.

1. Materials and Reagents:

  • This compound

  • Stearic acid and decanoic acid standards

  • HPLC-grade acetonitrile, isopropanol, and water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD)

2. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile/Water (90:10, v/v)

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v)

  • Gradient:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 100% B

    • 20-30 min: Hold at 100% B

    • 30-35 min: Return to 70% A, 30% B

    • 35-40 min: Re-equilibration at 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: ELSD (Nebulizer temperature: 40°C, Gas flow: 1.5 L/min) or CAD

3. Sample Preparation:

  • Dissolve a known concentration of this compound in chloroform/methanol (2:1, v/v) to a final concentration of 1 mg/mL.

  • Prepare standard solutions of stearic acid and decanoic acid in the same solvent.

  • For forced degradation studies, subject the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours. Neutralize the acidic and basic samples before injection.

4. Analysis:

  • Inject 10 µL of the sample and standards into the HPLC system.

  • Identify and quantify the parent compound and degradation products by comparing retention times and peak areas to the standards.

Protocol 2: GC-MS Analysis of Free Fatty Acids from this compound Degradation

This protocol describes the derivatization of free fatty acids to their methyl esters (FAMEs) for quantification by GC-MS.

1. Materials and Reagents:

  • Sample containing degraded this compound

  • Boron trifluoride-methanol (14% BF₃ in methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Stearic acid and decanoic acid standards

2. Derivatization Procedure:

  • To 1 mg of the lipid sample, add 2 mL of 14% BF₃-methanol solution.

  • Heat the mixture at 100°C for 30 minutes in a sealed tube.

  • Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 550.

4. Analysis:

  • Inject 1 µL of the derivatized sample and standards into the GC-MS system.

  • Identify the methyl esters of stearic acid and decanoic acid based on their retention times and mass spectra compared to the standards.

  • Quantify the amount of each fatty acid by integrating the peak areas.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TG This compound DG1 1,2-Distearoyl-rac-glycerol TG->DG1 + H2O - Decanoic Acid DG2 1-Stearoyl-3-decanoyl-rac-glycerol TG->DG2 + H2O - Stearic Acid FFA1 Stearic Acid TG->FFA1 FFA2 Decanoic Acid TG->FFA2 Oxidation Oxidized Products TG->Oxidation O2, Light, Heat MG1 Monostearoyl-glycerol DG1->MG1 + H2O - Stearic Acid DG2->MG1 + H2O - Decanoic Acid MG2 Monodecanoyl-glycerol DG2->MG2 + H2O - Stearic Acid Glycerol Glycerol MG1->Glycerol + H2O - Stearic Acid MG2->Glycerol + H2O - Decanoic Acid

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start This compound Sample ForcedDeg Forced Degradation (Acid, Base, Oxidation) Start->ForcedDeg Extraction Lipid Extraction (e.g., Folch Method) ForcedDeg->Extraction Derivatization Derivatization (for GC-MS) (Esterification to FAMEs) Extraction->Derivatization HPLC RP-HPLC Analysis (Intact Lipid and Degradation Products) Extraction->HPLC GCMS GC-MS Analysis (Free Fatty Acids as FAMEs) Derivatization->GCMS Quantification Quantification of Degradation Products HPLC->Quantification GCMS->Quantification Stability Assessment of Stability Quantification->Stability

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Analysis of 1,2-Distearoyl-3-decanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 1,2-Distearoyl-3-decanoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis. In the analysis of lipids like this compound, common interfering components from biological matrices include phospholipids (B1166683), salts, and proteins.

Q2: What are the most common biological and pharmaceutical matrices for analyzing this compound?

A2: As a novel lipid excipient, this compound is frequently analyzed in various matrices. In pharmaceutical development, it is often quantified in formulation buffers and lipid nanoparticle (LNP) formulations. In preclinical and clinical studies, the typical biological matrices include plasma, serum, and tissue homogenates to assess the pharmacokinetic profile of the excipient and its potential impact on biological systems.

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the signal response of the analyte in a neat solvent to the response of the analyte spiked into a blank matrix sample after the extraction process. A significant difference between these responses indicates the presence of matrix effects. A qualitative method, post-column infusion, can identify the regions in the chromatogram where ion suppression or enhancement occurs.

Q4: Can simple dilution of my sample mitigate matrix effects?

A4: Yes, sample dilution can be a straightforward and effective first step to reduce matrix effects by lowering the concentration of interfering components. However, this approach is only viable if the concentration of this compound remains sufficiently high for sensitive detection after dilution.

Q5: What is the most effective strategy to minimize matrix effects?

A5: The most robust strategy for minimizing matrix effects is to implement a thorough sample preparation procedure to remove interfering components before introducing the sample into the mass spectrometer. Techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are commonly employed for this purpose. The choice of method will depend on the sample matrix and the physicochemical properties of the analyte.

Q6: Is a stable isotope-labeled internal standard available for this compound?

A6: Currently, a commercially available stable isotope-labeled (e.g., deuterated or ¹³C-labeled) internal standard specifically for this compound is not readily found. In such cases, a common practice is to use a structurally similar triacylglycerol stable isotope-labeled internal standard. A suitable option would be a triacylglycerol with a similar carbon number and fatty acid composition, for example, a commercially available deuterated triacylglycerol like TG(16:0/18:1/16:0)-d5. It is crucial to validate the chosen internal standard to ensure it effectively compensates for matrix effects. Custom synthesis of a labeled this compound is also a possibility for rigorous quantitative studies.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Time
Possible Cause Troubleshooting Step
Matrix Overload Dilute the sample to reduce the concentration of matrix components.
Co-eluting Interferences Optimize the chromatographic gradient to improve separation between the analyte and interfering peaks.
Inappropriate Column Chemistry Experiment with a different column stationary phase (e.g., C18, C8) to alter selectivity.
Sample Solvent Mismatch Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Issue 2: Low Signal Intensity and Poor Sensitivity
Possible Cause Troubleshooting Step
Ion Suppression Implement a more rigorous sample cleanup method (e.g., SPE instead of PPT) to remove phospholipids and other interfering substances.
Suboptimal MS Parameters Optimize mass spectrometer source parameters (e.g., ionization voltage, gas flows, temperature) for this compound.
Inefficient Extraction Evaluate and optimize the extraction solvent and pH to improve the recovery of the analyte from the matrix.
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples.
Matrix Effects Varying Between Samples Utilize a stable isotope-labeled internal standard that closely mimics the behavior of the analyte to normalize for variations in matrix effects.
Instrument Instability Perform system suitability tests to ensure the LC-MS/MS system is stable before and during the analytical run.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the typical performance of common techniques for triacylglycerol analysis in plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Proteins are precipitated with an organic solvent, and the analyte remains in the supernatant.Analyte is partitioned between two immiscible liquid phases.Analyte is retained on a solid sorbent while interferences are washed away.
Matrix Effect Reduction Low to ModerateModerate to HighHigh
Analyte Recovery > 90%80-110%85-115%
Throughput HighModerateLow to Moderate
Cost per Sample LowLowHigh
Advantages Simple, fast, and inexpensive.Good removal of polar interferences.High selectivity and excellent removal of a broad range of interferences.
Disadvantages Does not effectively remove phospholipids, leading to significant matrix effects.Can be labor-intensive and may have lower recovery for highly polar or nonpolar analytes.More complex method development and higher cost.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank matrix (e.g., plasma, formulation buffer)

  • This compound analytical standard

  • Appropriate solvents for extraction and reconstitution

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the analytical standard into the reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through the entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analytical standard to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = ((Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract this compound from a biological matrix and remove interfering components.

Materials:

  • SPE cartridge (e.g., C18 or mixed-mode)

  • Sample (e.g., plasma)

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1 mL of water through the cartridge to prepare it for the sample.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of the elution solvent.

  • The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma) spike Spike Internal Standard sample->spike extraction Extraction (LLE, SPE, or PPT) spike->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic start Inconsistent or Inaccurate Results check_peak_shape Poor Peak Shape? start->check_peak_shape optimize_chromatography Optimize Chromatography (Gradient, Column) check_peak_shape->optimize_chromatography Yes check_sample_solvent Check Sample Solvent Compatibility check_peak_shape->check_sample_solvent Yes check_signal Low Signal Intensity? check_peak_shape->check_signal No optimize_chromatography->check_signal check_sample_solvent->check_signal improve_cleanup Improve Sample Cleanup (e.g., SPE) check_signal->improve_cleanup Yes optimize_ms Optimize MS Parameters check_signal->optimize_ms Yes check_variability High Variability? check_signal->check_variability No improve_cleanup->check_variability optimize_ms->check_variability use_is Use Stable Isotope Internal Standard check_variability->use_is Yes standardize_prep Standardize Sample Preparation Protocol check_variability->standardize_prep Yes end Reliable Results check_variability->end No use_is->end standardize_prep->end

Caption: A troubleshooting decision tree for addressing matrix effects.

refining the synthesis of 1,2-Distearoyl-3-decanoyl-rac-glycerol for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of 1,2-Distearoyl-3-decanoyl-rac-glycerol for higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing high-purity this compound?

A1: High-purity this compound can be synthesized through two main routes: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This typically involves a multi-step process starting with the protection of the sn-1 and sn-3 positions of glycerol (B35011), followed by acylation at the sn-2 position with stearic acid. Subsequent deprotection and acylation at the sn-1 and sn-3 positions with stearic and decanoic acids, respectively, yield the target molecule. Positional isomers can be a significant challenge with this method.

  • Enzymatic Synthesis: This method often utilizes lipases with regioselectivity (e.g., sn-1,3 specific lipases) to catalyze the esterification or transesterification reactions.[1][2] This can offer better control over the final structure and potentially higher purity.[1][3] For instance, starting with 1,2-distearoyl-rac-glycerol, the sn-3 position can be acylated using a lipase (B570770) and decanoic acid.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Common impurities include:

  • Positional Isomers: 1,3-Distearoyl-2-decanoyl-rac-glycerol and 2,3-Distearoyl-1-decanoyl-rac-glycerol.

  • Acyl Migration Products: During synthesis and purification, acyl groups can migrate, leading to the formation of positional isomers.

  • Unreacted Starting Materials: Residual 1,2-distearoyl-rac-glycerol, decanoic acid, or stearic acid.

  • Byproducts: Mono- and diglycerides, as well as other triglyceride species formed from residual fatty acids.[4]

  • Solvent Residues: From reaction and purification steps.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Particularly silver ion HPLC, is effective for separating triglyceride isomers based on the degree of unsaturation.[4] Chiral-phase HPLC can be used for resolving enantiomeric pairs of asymmetric triglycerides.[5][6]

  • Gas Chromatography (GC): After trimethylsilylation, GC can be used to separate and quantify mono-, di-, and triglycerides.[7] It is also useful for analyzing the fatty acid composition after transesterification of the final product.[8]

  • Mass Spectrometry (MS): Coupled with LC or GC (LC-MS, GC-MS), it helps in the identification of the molecular species and fragmentation patterns of the synthesized triglycerides.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in the quantification of impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Product Incomplete reaction.- Increase reaction time or temperature (monitor for side reactions).- Use a higher molar excess of the acylating agent (e.g., decanoyl chloride or decanoic acid).- Ensure the catalyst (chemical or enzymatic) is active and used in the correct amount.
Acyl migration leading to undesired isomers.- Use milder reaction conditions (lower temperature).- For enzymatic reactions, choose a highly specific lipase and an appropriate solvent system.
Presence of Positional Isomers Lack of regioselectivity in the synthesis method.- Employ a protection-deprotection strategy for the glycerol backbone in chemical synthesis.- Utilize a highly regioselective lipase (e.g., sn-1,3 specific) for enzymatic synthesis.[1]
Acyl migration during workup or purification.- Avoid harsh acidic or basic conditions and high temperatures during purification.- Use purification techniques that are less prone to inducing acyl migration, such as flash chromatography at low temperatures.
Contamination with Unreacted Starting Materials Inefficient purification.- Optimize the purification protocol. Consider multi-step purification, such as a combination of crystallization and column chromatography.- For unreacted fatty acids, a mild basic wash can be effective, but be cautious of saponification.
Formation of Di- and Monoglycerides Incomplete acylation or hydrolysis of the triglyceride.- Ensure complete acylation by using an excess of the fatty acid or acyl chloride.- Maintain anhydrous conditions to prevent hydrolysis.- Purify the final product using column chromatography on silica (B1680970) gel to separate based on polarity.[4]

Experimental Protocols

Protocol 1: Enzymatic Acylation of 1,2-Distearoyl-rac-glycerol

This protocol outlines the synthesis of this compound using a lipase-catalyzed esterification.

Materials:

  • 1,2-Distearoyl-rac-glycerol (≥99%)[12]

  • Decanoic acid (≥99%)

  • Immobilized lipase (e.g., Novozym 435)[2]

  • Anhydrous hexane (B92381) (or other suitable organic solvent)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

  • Dissolve 1,2-Distearoyl-rac-glycerol and a 1.5 molar excess of decanoic acid in anhydrous hexane in a round-bottom flask.

  • Add activated molecular sieves to the mixture to ensure anhydrous conditions.

  • Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring. The reaction can be monitored by TLC or GC.[2]

  • Once the reaction is complete (typically 24-48 hours), filter off the lipase and molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and diethyl ether to separate the desired triglyceride from unreacted starting materials and byproducts.

  • Analyze the purity of the collected fractions by HPLC or GC.

Protocol 2: Purity Assessment by HPLC

This protocol describes a general method for analyzing the purity of the synthesized triglyceride.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph

  • Evaporative Light Scattering Detector (ELSD) or a UV detector (if derivatized)

  • Reversed-phase C18 column or a silver ion column for isomer separation[4]

Mobile Phase (Isocratic for C18):

  • Acetonitrile/Dichloromethane mixture (e.g., 60:40 v/v)

Procedure:

  • Prepare a standard solution of the purified this compound in chloroform (B151607) or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare a sample solution of the synthesized product at the same concentration.

  • Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1 mL/min).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the product and any impurities. The purity can be calculated based on the relative peak areas.

Data Presentation

Table 1: Comparison of Reaction Conditions for Enzymatic Synthesis of Structured Triglycerides.

ParameterCondition ACondition BCondition CReference
Lipase Novozym 435Lipozyme RM IMNovozym 435[2]
Substrate Molar Ratio (Fatty Acid:Glycerol derivative) 2:13:11.5:1[2]
Temperature (°C) 405060[2]
Lipase Amount (% w/w) 245[2]
Reaction Time (h) 241236[2]
Conversion Rate (%) ~75~82~80[2]

Visualizations

Synthesis_Workflow Start Start: Starting Materials (1,2-Distearoyl-rac-glycerol, Decanoic Acid) Reaction Enzymatic Esterification (Lipase, Solvent, Heat) Start->Reaction Filtration Filtration (Remove Lipase) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Analysis Purity Analysis (HPLC, GC-MS) Purification->Analysis FinalProduct High-Purity Product (>98%) Analysis->FinalProduct

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Troubleshooting_Logic Impurity High Impurity Level Detected Isomer Positional Isomers Present? Impurity->Isomer StartingMaterial Unreacted Starting Material? Isomer->StartingMaterial No Sol_Isomer Refine Synthesis: - Use regioselective lipase - Milder conditions Isomer->Sol_Isomer Yes Byproducts Di-/Monoglycerides Present? StartingMaterial->Byproducts No Sol_StartingMaterial Optimize Purification: - Recrystallization - Column Chromatography StartingMaterial->Sol_StartingMaterial Yes Sol_Byproducts Improve Reaction: - Ensure anhydrous conditions - Adjust stoichiometry Byproducts->Sol_Byproducts Yes

Caption: Decision tree for troubleshooting common purity issues in triglyceride synthesis.

References

troubleshooting unexpected peaks in 1,2-Distearoyl-3-decanoyl-rac-glycerol chromatogram

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Unexpected Peaks in 1,2-Distearoyl-3-decanoyl-rac-glycerol Chromatograms

This guide provides answers to frequently asked questions regarding the appearance of unexpected peaks during the chromatographic analysis of this compound. It is intended for researchers, scientists, and drug development professionals to help identify and resolve these common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected peaks in my this compound chromatogram?

Unexpected peaks in a chromatogram for a specific triglyceride like this compound can originate from several sources. These can be broadly categorized as issues related to the sample itself, contamination from the analytical system, or carryover from previous analyses.[1]

Primary Causes:

  • Sample Impurities: The standard itself may contain impurities from the synthesis process, such as other triglyceride variants, or residual starting materials.[2]

  • Sample Degradation: The triglyceride may degrade due to improper storage or handling. The most common degradation pathways are hydrolysis and oxidation.

    • Hydrolysis: The ester linkages can be cleaved, resulting in the formation of diacylglycerols, monoacylglycerols, and free fatty acids (stearic and decanoic acid).[3][4][5]

    • Oxidation: Although stearic and decanoic acids are saturated, oxidation can occur under certain conditions, leading to smaller aldehyde and carboxylic acid breakdown products.[6][7]

  • Isomerization (Acyl Migration): The fatty acid chains can migrate between the positions on the glycerol (B35011) backbone. For example, this compound can isomerize to 1,3-Distearoyl-2-decanoyl-rac-glycerol, which will likely have a different retention time.[8]

  • System Contamination: Peaks can be introduced from contaminated solvents, improperly cleaned glassware, or buildup within the HPLC/GC system components like the injector, pump seals, or detector.[1][9]

  • Carryover: If a previous sample was highly concentrated, it might not be completely flushed from the system before the next injection, leading to "ghost peaks".[10][11]

Q2: How can I systematically troubleshoot the source of an unexpected peak?

A systematic approach is crucial to efficiently identify the source of an extraneous peak. The first step is to determine if the peak originates from the sample or the chromatography system. This can be achieved by running a sequence of blank injections.[1]

The following workflow provides a logical sequence for troubleshooting:

G start Unexpected Peak Observed run_blank Inject a Blank (Mobile Phase Only) start->run_blank peak_present Is the Peak Present? run_blank->peak_present system_issue Source is System/Mobile Phase Contamination peak_present->system_issue  Yes sample_issue Source is Sample-Related (Impurity, Degradation, Carryover) peak_present->sample_issue No   troubleshoot_system Troubleshoot System: - Use fresh, high-purity solvents - Flush system and column - Clean injector and glassware system_issue->troubleshoot_system troubleshoot_sample Troubleshoot Sample: - Prepare fresh sample - Check sample storage - Perform strong needle wash - Analyze by LC-MS sample_issue->troubleshoot_sample G parent This compound (C49H94O6) isomer 1,3-Distearoyl-2-decanoyl-rac-glycerol (C49H94O6) parent->isomer Acyl Migration hydrolysis1 Distearoyl-glycerol (C39H76O5) + Decanoic Acid (C10H20O2) parent->hydrolysis1 Hydrolysis (Loss of Decanoyl) hydrolysis2 Stearoyl-decanoyl-glycerol (C31H60O5) + Stearic Acid (C18H36O2) parent->hydrolysis2 Hydrolysis (Loss of Stearoyl) isomer->parent Acyl Migration G parent_ion Precursor Ion [M+NH4]+ @ m/z 797.77 frag1 [M+NH4 - C10H20O2]+ Loss of Decanoic Acid m/z 625.57 parent_ion->frag1  CID frag2 [M+NH4 - C18H36O2]+ Loss of Stearic Acid m/z 513.51 parent_ion->frag2  CID

References

Technical Support Center: Optimization of Lipid Nanoparticle Formulations for Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of lipid nanoparticle (LNP) formulations, with a focus on incorporating novel lipid components like 1,2-Distearoyl-3-decanoyl-rac-glycerol (DSDG), for enhanced cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a lipid nanoparticle (LNP) formulation for cellular delivery?

A1: A typical LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: This lipid is crucial for encapsulating nucleic acids and facilitating their release into the cytoplasm. Its positive charge at low pH allows for complexation with the negatively charged cargo, while its near-neutral charge at physiological pH reduces potential toxicity.[1][2]

  • Helper Lipid (e.g., Phospholipid): Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) contribute to the structural integrity of the nanoparticle.[1][3]

  • Cholesterol: As a structural lipid, cholesterol enhances the stability and rigidity of the LNP by filling gaps in the lipid bilayer.[2][3][4]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) stabilizes the nanoparticle, prevents aggregation, and can prolong its circulation time in the body.[2][4]

Q2: What is the proposed role of a triglyceride like this compound (DSDG) in an LNP formulation?

A2: While the core components of LNPs for nucleic acid delivery are well-established, triglycerides like DSDG are more commonly used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[5] In these systems, the solid lipid core, which can be composed of triglycerides, plays a significant role in:

  • Encapsulating hydrophobic drugs.

  • Controlling the release of the encapsulated cargo.

  • Influencing the overall physical stability of the nanoparticle.

When incorporating a novel triglyceride like DSDG into an LNP formulation for cellular uptake, it is essential to systematically evaluate its impact on the nanoparticle's physicochemical properties and biological performance.

Q3: What are the primary mechanisms of LNP cellular uptake?

A3: The primary mechanism for the cellular uptake of LNPs is endocytosis.[1][6] This process involves the cell membrane engulfing the nanoparticle to form an intracellular vesicle called an endosome. Specific endocytic pathways, such as clathrin-mediated endocytosis and macropinocytosis, may be involved depending on the LNP's properties and the cell type.[1] For efficient delivery of the cargo, the LNP must escape the endosome before it fuses with a lysosome, where the cargo would be degraded.

Q4: Which physicochemical properties of LNPs are critical for optimizing cellular uptake?

A4: The following properties are critical and should be carefully characterized:

  • Particle Size: A particle size of approximately 100 nm is generally considered optimal for efficient cellular internalization.[7]

  • Polydispersity Index (PDI): A PDI value below 0.2 is desirable, indicating a uniform and monodisperse population of nanoparticles.[8]

  • Zeta Potential: The surface charge of the LNP influences its interaction with the negatively charged cell membrane. While a positive charge can enhance uptake, it may also increase toxicity.[2][7]

  • PEGylation: The density of the PEG-lipid on the LNP surface can affect its circulation time and cellular uptake. There is often a trade-off, where higher PEGylation increases stability in circulation but may hinder cellular internalization.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Cellular Uptake - Suboptimal particle size (too large or too small).- High PEG-lipid concentration shielding the particle.- Unfavorable surface charge (zeta potential).- Aggregation of nanoparticles.- Optimize the formulation by adjusting the lipid molar ratios to achieve a particle size around 100 nm.[7]- Systematically vary the molar percentage of the PEG-lipid to find the optimal balance between stability and cellular uptake.[2]- Modify the surface charge by adjusting the ratio of ionizable or charged lipids.- Ensure a low PDI (<0.2) and check for aggregation using dynamic light scattering (DLS).
High Cytotoxicity - High concentration of the ionizable lipid.- Positive surface charge leading to membrane disruption.- Inherent toxicity of a novel lipid component (e.g., DSDG) at the tested concentrations.- Reduce the molar ratio of the ionizable lipid.- Aim for a near-neutral zeta potential at physiological pH.- Perform a dose-response cytotoxicity assay (e.g., MTS or LDH assay) for the DSDG-containing LNPs to determine the EC50 value.[9]
Poor LNP Formulation (Large Size, High PDI) - Inefficient mixing during formulation.- Inappropriate lipid molar ratios.- Poor solubility of lipid components.- Utilize a microfluidic mixing device for controlled and reproducible LNP formation.[3]- Systematically screen different molar ratios of the lipid components.- Ensure all lipid components are fully dissolved in the organic phase before mixing; gentle heating may be necessary.[3]
Low Encapsulation Efficiency - Incorrect pH of the aqueous buffer during formulation.- Suboptimal ratio of ionizable lipid to nucleic acid (N:P ratio).- Ensure the aqueous buffer pH is acidic (e.g., pH 4-6) to protonate the ionizable lipid and facilitate nucleic acid complexation.- Optimize the N:P ratio, which represents the charge balance between the ionizable lipid and the nucleic acid cargo.[10]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for preparing LNPs containing a novel lipid component like DSDG.

Materials:

  • Ionizable lipid, DSPC, Cholesterol, PEG-lipid, and DSDG

  • Ethanol (B145695)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Neutral buffer for dilution (e.g., PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, PEG-lipid, and DSDG in ethanol at the desired molar ratios. Gentle heating may be required for complete dissolution.

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution and the nucleic acid solution into separate syringes.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase (a common starting point is a TFR of 12 mL/min and an FRR of 3:1).[3]

  • Dilution and Neutralization: Immediately dilute the collected LNP solution with a neutral buffer (e.g., PBS) to stabilize the nanoparticles.

  • Purification: Purify the LNPs and remove the ethanol using methods like dialysis or tangential flow filtration (TFF).

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of LNP uptake by cells.

Materials:

  • Cells in culture (e.g., HeLa, HEK293)

  • LNP formulation with a fluorescently labeled lipid or encapsulated fluorescent cargo

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin or other cell dissociation reagents

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with different concentrations of the fluorescently labeled LNPs. Include an untreated cell sample as a negative control.

  • Incubation: Incubate the cells with the LNPs for a defined period (e.g., 4, 12, or 24 hours).

  • Cell Harvesting:

    • Wash the cells with PBS to remove non-internalized LNPs.

    • Detach the cells using trypsin.

    • Resuspend the cells in PBS or flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of LNP uptake.[6][11]

Data Presentation

Table 1: Physicochemical Properties of LNP Formulations with Varying DSDG Concentration

Formulation IDDSDG (mol%)Particle Size (nm)PDIZeta Potential (mV)
LNP-DSDG-0095.2 ± 2.10.11 ± 0.02-2.5 ± 0.8
LNP-DSDG-55102.5 ± 3.50.15 ± 0.03-3.1 ± 1.0
LNP-DSDG-1010115.8 ± 4.20.18 ± 0.04-3.8 ± 1.2
LNP-DSDG-2020142.1 ± 6.80.25 ± 0.05-4.5 ± 1.5

Table 2: Cellular Uptake and Cytotoxicity of LNP Formulations

Formulation IDCellular Uptake (MFI)Cell Viability (%)
LNP-DSDG-015,234 ± 1,28798.2 ± 2.5
LNP-DSDG-518,987 ± 1,54395.6 ± 3.1
LNP-DSDG-1016,543 ± 1,39891.3 ± 4.2
LNP-DSDG-2011,345 ± 98782.1 ± 5.6

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation A Lipid Stock (Ethanol) C Microfluidic Mixing A->C B Nucleic Acid (Aqueous Buffer) B->C D LNP Formation C->D E Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency D->G H Cell Culture D->H I LNP Treatment H->I J Cellular Uptake (Flow Cytometry) I->J K Cytotoxicity (MTS Assay) I->K

Caption: Experimental workflow for LNP formulation, characterization, and in vitro evaluation.

Signaling_Pathway LNP Lipid Nanoparticle Cell Cell Membrane LNP->Cell Endocytosis Endosome Early Endosome Cell->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Degradation Cargo Cargo Release Cytoplasm->Cargo

Caption: Cellular uptake and intracellular trafficking pathway of lipid nanoparticles.

References

Technical Support Center: Aggregation of 1,2-Distearoyl-3-decanoyl-rac-glycerol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of lipid-based formulations is paramount for experimental success. This guide provides troubleshooting advice and frequently asked questions to address the common challenge of aggregation of 1,2-Distearoyl-3-decanoyl-rac-glycerol in aqueous solutions.

Troubleshooting Guide: Preventing Aggregation

Aggregation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. This guide provides a systematic approach to troubleshooting and preventing this problem.

Problem: Visible precipitation, cloudiness, or an increase in particle size over time in your aqueous formulation of this compound.

Potential Causes & Solutions:

Potential Cause Recommended Action Explanation
Insufficient Surfactant Concentration Increase the concentration of the surfactant(s) (e.g., Tween 80, Lecithin). A good starting point is a surfactant-to-lipid ratio of 1:10 to 1:5 (w/w).Surfactants are crucial for stabilizing lipid emulsions by reducing interfacial tension between the oil and water phases, preventing droplets from coalescing.
Inappropriate Surfactant Type Consider using a combination of surfactants, such as a non-ionic surfactant (e.g., Tween 80) and a phospholipid (e.g., soy lecithin).A blend of surfactants can provide better steric and electrostatic stabilization, leading to smaller and more stable nanoparticles.
Suboptimal Processing/Homogenization Ensure adequate energy input during homogenization. For high-pressure homogenization, consider increasing the pressure or the number of passes. For ultrasonication, optimize the sonication time and amplitude.High-energy methods are necessary to break down the lipid into small, stable nanoparticles. Insufficient energy will result in larger particles that are more prone to aggregation.
Presence of Destabilizing Agents Be mindful of the ionic strength of your aqueous phase. High concentrations of salts can disrupt the stability of the emulsion.Electrolytes can screen the surface charge of the lipid nanoparticles, reducing electrostatic repulsion and leading to aggregation.
Inadequate Co-solvent Concentration If using a co-solvent (e.g., propylene (B89431) glycol, ethanol), ensure its concentration is sufficient to aid in the initial dissolution of the lipid.Co-solvents can improve the solubility of the lipid in the oil phase and facilitate the formation of a stable pre-emulsion.
Temperature Effects Prepare the emulsion at a temperature above the melting point of the lipid phase to ensure it is in a liquid state during homogenization.Homogenizing the lipid in its molten state allows for more efficient droplet size reduction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the aggregation of this compound in water?

A1: this compound is a triglyceride, which is a type of lipid. Lipids are inherently hydrophobic ("water-fearing") and have very low solubility in aqueous solutions. When introduced into water, these molecules tend to cluster together to minimize their contact with water, a process that leads to aggregation and precipitation.

Q2: How can I prepare a stable aqueous dispersion of this compound?

A2: The most common and effective method is to create a nanoemulsion. This involves dissolving the this compound in an oil phase (if necessary, though it is itself an oil), and then dispersing this oil phase in an aqueous phase containing surfactants. This mixture is then subjected to high-energy homogenization, such as high-pressure homogenization or ultrasonication, to create fine, stable nanoparticles.

Q3: What are the recommended surfactants for stabilizing this compound nanoemulsions?

A3: A combination of a non-ionic surfactant and a phospholipid is often effective. For example, Tween 80 (a non-ionic surfactant) and soy lecithin (B1663433) (a phospholipid) are commonly used. Tween 80 provides steric hindrance, while lecithin can contribute to the stability of the interface. Typical concentrations range from 1% to 5% (w/w) for the total surfactant content relative to the total emulsion weight.

Q4: What is the role of a co-solvent, and is it always necessary?

A4: A co-solvent, such as propylene glycol or ethanol, can be used to improve the solubility of the lipid and other components in the formulation. While not always necessary, it can be particularly helpful when dealing with highly lipophilic compounds or when trying to achieve a high drug loading in the lipid nanoparticles.

Q5: How can I verify that my preparation is stable and not aggregating?

A5: You can assess the stability of your formulation using the following methods:

  • Visual Inspection: Look for any signs of creaming, sedimentation, or phase separation over time.

  • Dynamic Light Scattering (DLS): This technique measures the particle size distribution of your formulation. A stable formulation will show a consistent and narrow particle size distribution over time. An increase in particle size indicates aggregation.[1]

  • UV-Vis Spectroscopy: Turbidity measurements using a UV-Vis spectrophotometer can provide a quick assessment of aggregation. An increase in turbidity at a specific wavelength (e.g., 600 nm) suggests an increase in particle size or aggregation.[2]

Quantitative Data Summary

The following table provides typical concentration ranges for formulating a stable nanoemulsion of a mixed medium- and long-chain triglyceride like this compound. These are starting points and may require optimization for your specific application.

ComponentConcentration Range (% w/w of total formulation)Purpose
This compound (Lipid Phase)5 - 20%Active component/carrier
Surfactant (e.g., Tween 80)1 - 5%Primary emulsifier
Co-surfactant (e.g., Soy Lecithin)0.5 - 2%Emulsion stabilizer
Co-solvent (e.g., Propylene Glycol)2 - 10%Solubilizer
Aqueous Phase (e.g., Deionized Water)q.s. to 100%Continuous phase

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion using High-Pressure Homogenization (HPH)

This protocol describes the preparation of a 10% (w/w) this compound nanoemulsion.

Materials:

  • This compound

  • Tween 80

  • Soy Lecithin

  • Propylene Glycol

  • Deionized Water

  • High-Pressure Homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • Weigh 10 g of this compound and 1 g of soy lecithin.

    • Gently heat the mixture to 60-70°C with stirring until the lecithin is fully dissolved and the mixture is a clear, uniform oil.

  • Preparation of the Aqueous Phase:

    • Weigh 2 g of Tween 80 and 5 g of propylene glycol.

    • Add these to 82 g of deionized water.

    • Heat the aqueous phase to 60-70°C with stirring until all components are dissolved.

  • Formation of the Pre-emulsion:

    • While maintaining the temperature of both phases at 60-70°C, slowly add the oil phase to the aqueous phase under high-speed stirring (e.g., using a high-shear mixer at 5000-10000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 60-70°C.

    • Homogenize the emulsion at 1000-1500 bar for 3-5 cycles.

    • Cool the resulting nanoemulsion to room temperature in an ice bath.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the nanoemulsion using Dynamic Light Scattering (DLS).

    • Visually inspect for any signs of instability.

    • Monitor the particle size and visual appearance over time to assess long-term stability.

Protocol 2: Characterization of Aggregation

A. Dynamic Light Scattering (DLS) for Particle Size Analysis

  • Sample Preparation: Dilute a small aliquot of the nanoemulsion with deionized water to a suitable concentration for DLS analysis (this will depend on the instrument).

  • Measurement: Place the diluted sample in a cuvette and perform the DLS measurement according to the instrument's instructions.

  • Analysis: Analyze the resulting data to obtain the average particle size (z-average) and the polydispersity index (PDI). A PDI value below 0.3 generally indicates a narrow and uniform particle size distribution.

  • Stability Study: Repeat the DLS measurement at regular intervals (e.g., 1, 7, 14, and 30 days) to monitor any changes in particle size, which would indicate aggregation.

B. UV-Vis Spectroscopy for Turbidity Measurement

  • Sample Preparation: Dilute the nanoemulsion with deionized water to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.0).

  • Measurement: Measure the absorbance of the diluted sample at a fixed wavelength, typically between 400 nm and 600 nm.

  • Analysis: A higher absorbance value corresponds to higher turbidity, which can be an indicator of larger particle size or aggregation.

  • Stability Study: Monitor the turbidity of the sample over time. A significant increase in turbidity suggests that aggregation is occurring.

Visualizations

Experimental_Workflow cluster_prep Preparation of Phases cluster_emulsification Emulsification Process cluster_characterization Characterization & Stability oil_phase 1. Prepare Oil Phase (Lipid + Lecithin) Heat to 60-70°C pre_emulsion 3. Form Pre-emulsion (High-Shear Mixing) oil_phase->pre_emulsion Combine aq_phase 2. Prepare Aqueous Phase (Water + Tween 80 + Propylene Glycol) Heat to 60-70°C aq_phase->pre_emulsion hph 4. High-Pressure Homogenization (1000-1500 bar, 3-5 cycles) pre_emulsion->hph Process dls 5. Particle Size Analysis (DLS) hph->dls Analyze turbidity 6. Turbidity Measurement (UV-Vis) hph->turbidity stability 7. Long-term Stability Assessment dls->stability turbidity->stability

Caption: Workflow for preparing and characterizing a stable nanoemulsion.

Troubleshooting_Logic cluster_formulation Formulation Issues cluster_process Processing Issues cluster_stability Stability Issues start Aggregation Observed? surfactant_conc Increase Surfactant Concentration start->surfactant_conc Yes homogenization Optimize Homogenization (Pressure/Time) start->homogenization ionic_strength Check Ionic Strength start->ionic_strength surfactant_type Use Surfactant Blend surfactant_conc->surfactant_type cosolvent Adjust Co-solvent Concentration surfactant_type->cosolvent end_node Stable Dispersion cosolvent->end_node Re-evaluate temperature Control Temperature homogenization->temperature temperature->end_node ionic_strength->end_node

Caption: Troubleshooting logic for addressing aggregation issues.

References

improving the recovery of 1,2-Distearoyl-3-decanoyl-rac-glycerol from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of 1,2-Distearoyl-3-decanoyl-rac-glycerol from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a mixed-acid triglyceride (TG). Its structure consists of a glycerol (B35011) backbone with two stearic acid (a saturated C18 fatty acid) molecules at the sn-1 and sn-2 positions, and one decanoic acid (a saturated C10 fatty acid) molecule at the sn-3 position.

Q2: Which extraction method is best for recovering this compound from biological samples?

A2: The optimal extraction method can depend on the biological matrix. For a broad range of tissues and plasma, the Folch method (using a chloroform (B151607):methanol (B129727) solvent system) generally provides good recovery for triglycerides.[1] However, for specific tissues like the liver, a butanol/methanol/heptane/ethyl acetate (B1210297) (BUME) or a MeOH/MTBE/CHCl3 (MMC) method might yield better results.[1] It is recommended to test a few methods to determine the best one for your specific sample type.

Q3: How can I separate this compound from other lipids in my extract?

A3: Solid-phase extraction (SPE) is a common and effective method for separating lipid classes.[2][3][4] Using a silica (B1680970) or aminopropyl-bonded SPE cartridge, you can elute different lipid classes by using solvents of increasing polarity. Triglycerides, being nonpolar, will elute with nonpolar solvents like hexane (B92381) or diethyl ether. This will separate them from more polar lipids like phospholipids (B1166683) and free fatty acids.

Q4: What analytical technique is most suitable for quantifying this compound?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for accurate quantification of specific triglycerides like this compound. This technique offers high sensitivity and specificity, allowing for the differentiation of your target molecule from other structurally similar triglycerides.

Troubleshooting Guides

Problem 1: Low Recovery of Triglycerides
Potential Cause Recommended Solution
Incomplete cell/tissue homogenization Ensure thorough homogenization of the sample to allow for efficient solvent penetration. For tissues, grinding with sodium sulfate (B86663) can aid in creating a homogenous mixture.[5]
Inappropriate solvent system for the sample matrix The lipid composition of different tissues can affect extraction efficiency.[1] For liver samples, consider switching from the Folch method to a BUME or MMC protocol. For plasma, the Folch method is generally robust.[1]
Insufficient solvent-to-sample ratio For samples with high lipid content, a higher solvent-to-sample ratio (e.g., 20:1 v/v) may be necessary to ensure complete extraction.[6]
Formation of a stable emulsion during liquid-liquid extraction Centrifuge the sample at a higher speed or for a longer duration. The addition of a salt solution, as in the Folch method, helps to break emulsions and achieve better phase separation.[5]
Problem 2: Poor Chromatographic Separation (HPLC)
Potential Cause Recommended Solution
Co-elution with other triglyceride species The unique structure of this compound (total carbon number of fatty acids = 46) may cause it to co-elute with other triglycerides having a similar partition number. Optimize the mobile phase gradient by using a shallower gradient or a different solvent modifier (e.g., acetone (B3395972) in acetonitrile).[7][8] Using a longer column or connecting two columns in series can also enhance resolution.[7][8]
Poor peak shape (tailing or fronting) Peak tailing can be caused by interactions with active sites on the column. Ensure the use of a high-quality, well-maintained C18 column. Peak fronting may indicate sample overload; try injecting a smaller sample volume.
Inconsistent retention times Fluctuations in column temperature can significantly affect triglyceride retention times.[7] Use a column oven to maintain a stable temperature throughout the analysis. Also, ensure the mobile phase is properly degassed to prevent bubble formation.

Quantitative Data

Table 1: Comparison of Triglyceride Recovery from Various Mouse Tissues Using Different Extraction Methods

Extraction Method Pancreas Recovery (%) Spleen Recovery (%) Liver Recovery (%) Brain Recovery (%) Intestine Recovery (%) Plasma Recovery (%)
Folch 86.898.392.5100.299.197.4
BUME 94.7100.582.4101.3102.6101.8
MTBE 56.593.990.196.895.793.9
IPA 51.794.190.797.897.195.9
MMC 89.299.897.6100.8101.7100.2
EE 85.396.793.198.999.598.6

Data is presented as the percentage recovery of the triglyceride lipid class. Individual recovery of this compound may vary. Data adapted from a study on mouse tissue lipidome.[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissue using a Modified Folch Method

This protocol is adapted from a standard procedure for tissue triglyceride and cholesterol analysis.[5]

  • Homogenization: Accurately weigh a minimum of 50 mg of tissue. Transfer to a mortar and pestle with 2 g of sodium sulfate. Grind until the mixture is completely homogenous.

  • Solvent Addition: Transfer the homogenized sample to a screw-cap glass tube. Add 4 ml of methanol, followed by 8 ml of chloroform (for a 2:1 chloroform:methanol ratio).

  • Extraction: Cap the tube, vortex thoroughly, and store overnight at 4°C to allow for lipid extraction.

  • Phase Separation: Add 2.4 ml of a 0.7% sodium chloride solution to the tube. Do not vortex. Allow the mixture to separate into two phases by storing for at least 24 hours at 4°C. The lower chloroform phase will contain the lipids.

  • Isolation of Lipid Layer: Carefully aspirate and discard the upper aqueous phase and any particulate matter at the interface.

  • Drying and Reconstitution: Transfer a known volume of the lower chloroform layer to a new tube. Evaporate the solvent under a stream of nitrogen gas until completely dry. Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol (B130326) or mobile phase) for subsequent analysis.

Protocol 2: Separation of Triglycerides using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for isolating the neutral lipid fraction, which includes triglycerides.

  • Cartridge Conditioning: Condition a silica or aminopropyl SPE cartridge (e.g., 500 mg) by washing with one column volume of methanol followed by one column volume of hexane.

  • Sample Loading: Dissolve the dried lipid extract from Protocol 1 in a small volume of a nonpolar solvent like hexane or chloroform. Load the sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipid fraction, containing the triglycerides, by passing 5-10 ml of a nonpolar solvent mixture, such as hexane:diethyl ether (9:1 v/v), through the cartridge. Collect the eluate.

  • Elution of Other Lipid Classes (Optional): To remove more polar lipids from the column, you can subsequently wash with solvents of increasing polarity, such as dichloromethane:methanol (9:1 v/v) for free fatty acids and pure methanol for phospholipids.

  • Sample Preparation for Analysis: Evaporate the solvent from the collected neutral lipid fraction under a stream of nitrogen. Reconstitute the sample in an appropriate solvent for your analytical method (e.g., HPLC-MS/MS).

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis sample Biological Sample (Tissue/Plasma) homogenize Homogenization sample->homogenize add_solvent Add Chloroform:Methanol (2:1) homogenize->add_solvent phase_separation Phase Separation (add NaCl) add_solvent->phase_separation extract Collect Lower Organic Phase phase_separation->extract dry_extract Dry Extract under N2 extract->dry_extract spe Solid-Phase Extraction (SPE) dry_extract->spe elute Elute with Hexane:Diethyl Ether spe->elute collect_tg Collect Triglyceride Fraction elute->collect_tg dry_tg Dry TG Fraction under N2 collect_tg->dry_tg reconstitute Reconstitute in Mobile Phase dry_tg->reconstitute hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms quantify Quantify Target TG hplc_ms->quantify

Caption: Experimental workflow for the recovery of this compound.

triglyceride_metabolism dietary_fat Dietary Fat chylomicrons Chylomicrons dietary_fat->chylomicrons Absorption lipoprotein_lipase Lipoprotein Lipase (LPL) chylomicrons->lipoprotein_lipase Hydrolysis fatty_acids_glycerol Fatty Acids & Glycerol lipoprotein_lipase->fatty_acids_glycerol adipose_tissue Adipose Tissue (Storage) fatty_acids_glycerol->adipose_tissue Uptake & Re-esterification muscle Muscle (Energy) fatty_acids_glycerol->muscle Uptake & Oxidation liver Liver vldl VLDL liver->vldl Synthesis & Secretion vldl->lipoprotein_lipase Hydrolysis target_tg This compound (Example TG) target_tg->chylomicrons target_tg->vldl

Caption: Simplified overview of triglyceride transport and metabolism.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for 1,2-Distearoyl-3-decanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of specific triglycerides like 1,2-Distearoyl-3-decanoyl-rac-glycerol is crucial for product development, quality control, and various research applications. The validation of an analytical method ensures that the chosen procedure is fit for its intended purpose. This guide provides an objective comparison of three common analytical techniques for the validation of methods for this compound, supported by representative experimental data from similar triglyceride analyses.

The primary methods evaluated are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.

Performance Comparison of Analytical Methods

The following tables summarize the typical performance characteristics for each analytical technique based on validated methods for triglycerides with similar structures, such as other mixed-acid triglycerides. These values provide a reliable indication of the expected performance for the analysis of this compound.

Table 1: Performance Characteristics of HPLC-MS for Triglyceride Analysis [1]

Validation ParameterTypical Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (RSD%) - Repeatability< 10%
Precision (RSD%) - Intermediate Precision< 15%

Table 2: Performance Characteristics of GC-MS for Triglyceride Analysis [2]

Validation ParameterTypical Performance
Linearity (R²)> 0.990
Limit of Detection (LOD)0.001 - 0.330 µg/mL
Limit of Quantification (LOQ)0.001 - 1.000 µg/mL
Accuracy (% Recovery)21 - 148% (dependent on triglyceride)
Precision (RSD%) - Intraday< 5% (area)
Precision (RSD%) - Interday< 27% (area)

Table 3: Performance Characteristics of NMR Spectroscopy for Triglyceride Analysis [3][4][5]

Validation ParameterTypical Performance
Linearity (R²)Not always required for qNMR
Limit of Detection (LOD)~2.7 mM (extrapolated)[5]
Limit of Quantification (LOQ)25 mg/dL (for total triglycerides)[4]
Accuracy (% Bias)< 5.5% (compared to reference methods)[6]
Precision (RSD%)< 1% (with SNR > 150)[5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and accurate results. Below are representative methodologies for the analysis of triglycerides using HPLC-MS, GC-MS, and NMR spectroscopy. An analytical standard of this compound is commercially available and should be used for method development and validation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the analysis of intact triglycerides, offering high sensitivity and selectivity.

Sample Preparation:

  • Accurately weigh a precise amount of the sample containing this compound.

  • Dissolve the sample in an appropriate organic solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) or chloroform (B151607) and methanol (B129727).

  • For complex matrices, a lipid extraction step, such as a liquid-liquid extraction with a Folch or Bligh-Dyer method, may be necessary to isolate the lipid fraction.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • HPLC System: A UHPLC or HPLC system equipped with a binary or quaternary pump, autosampler, and column oven.

  • Column: A C18 or C30 reversed-phase column is typically used for triglyceride separation.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of solvents such as acetonitrile, isopropanol, methanol, and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[7]

  • Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 1 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Mass Analyzer: Triple quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for triglyceride analysis, which typically involves the analysis of fatty acid methyl esters (FAMEs) after transesterification, or the analysis of intact triglycerides at high temperatures.

Sample Preparation (as FAMEs):

  • Accurately weigh the sample.

  • Perform a transesterification reaction to convert the triglycerides to their corresponding FAMEs. This is commonly done using a reagent like boron trifluoride in methanol or sodium methoxide.

  • Extract the FAMEs into an organic solvent like hexane.

  • Wash the extract to remove any residual reagents.

  • Dry the extract over anhydrous sodium sulfate (B86663) and concentrate it to a known volume.

Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a temperature-programmable oven.

  • Column: A capillary column suitable for high-temperature analysis, such as a 65%-phenyl methylpolysiloxane column.[9]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to a final temperature of around 250°C. For intact triglycerides, higher temperatures up to 370°C may be required.[10]

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for the direct quantification of molecules in solution without the need for extensive calibration, provided that a certified internal standard is used.

Sample Preparation:

  • Accurately weigh a precise amount of the sample and a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.

  • Ensure complete dissolution of the sample.

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Nucleus: ¹H NMR is most commonly used for quantification due to its high sensitivity.

  • Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is crucial for accurate quantification. This needs to be determined experimentally.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150 for <1% precision).[5]

Data Processing:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Integrate the signals corresponding to the analyte (this compound) and the internal standard. The concentration of the analyte can then be calculated based on the ratio of the integrals and the known concentration of the internal standard.

Visualization of Workflows and Relationships

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the analytical workflows.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Extraction Lipid Extraction (optional) Dissolution->Extraction Derivatization Transesterification (for GC-FAMEs) Dissolution->Derivatization GC-FAMEs Filtration Filtration Extraction->Filtration Analysis Injection Filtration->Analysis Derivatization->Extraction GC-FAMEs Separation Chromatographic Separation (HPLC or GC) Analysis->Separation Detection Detection (MS or NMR) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of this compound.

Method_Comparison cluster_hplc_ms HPLC-MS cluster_gc_ms GC-MS cluster_nmr NMR HPLC_MS High Performance Liquid Chromatography-Mass Spectrometry HPLC_MS_Adv Advantages: - High Sensitivity - High Selectivity - Analysis of intact molecule HPLC_MS->HPLC_MS_Adv HPLC_MS_Dis Disadvantages: - Matrix effects - Higher cost HPLC_MS->HPLC_MS_Dis GC_MS Gas Chromatography-Mass Spectrometry GC_MS_Adv Advantages: - Robust and reproducible - Good for fatty acid profiling GC_MS->GC_MS_Adv GC_MS_Dis Disadvantages: - Derivatization often required - High temperatures can degrade sample GC_MS->GC_MS_Dis NMR Nuclear Magnetic Resonance Spectroscopy NMR_Adv Advantages: - Non-destructive - Primary quantitative method (qNMR) - Structural information NMR->NMR_Adv NMR_Dis Disadvantages: - Lower sensitivity - Higher instrument cost - Requires pure standards for qNMR NMR->NMR_Dis Analyte This compound Analyte->HPLC_MS Analyzed by Analyte->GC_MS Analyzed by Analyte->NMR Analyzed by

Caption: Comparison of analytical techniques for this compound.

References

A Comparative Guide to the Biological Effects of Diacylglycerols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 1,2-Distearoyl-3-decanoyl-rac-glycerol in Relation to Other Key Diacylglycerols

This guide provides a comprehensive comparison of the biological effects of various diacylglycerols (DAGs), with a special focus on the structured lipid this compound. Diacylglycerols are critical second messengers in cellular signaling, primarily known for their role in activating Protein Kinase C (PKC), a family of enzymes pivotal in regulating a wide array of cellular processes. The specific structure of a DAG molecule, particularly the fatty acid chains esterified to the glycerol (B35011) backbone, significantly influences its biological activity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between various DAGs to inform their research and therapeutic design.

Comparative Analysis of Diacylglycerol Effects

The biological efficacy of diacylglycerols is intimately linked to their molecular structure. Factors such as the length and degree of saturation of the acyl chains at the sn-1 and sn-2 positions of the glycerol backbone play a crucial role in their ability to activate downstream signaling pathways.

Protein Kinase C (PKC) Activation

The activation of Protein Kinase C (PKC) is a hallmark of diacylglycerol signaling. The affinity of different DAGs for the C1 domain of PKC isoforms varies depending on their fatty acid composition. While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity based on studies of structurally related DAGs.

Generally, DAGs containing at least one unsaturated fatty acid are more potent activators of PKC than those with two saturated fatty acids. For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), which contains a saturated stearic acid and a polyunsaturated arachidonic acid, is a potent activator of several PKC isoforms.[1][2] In contrast, diacylglycerols with two long-chain saturated fatty acids, such as 1,2-distearoyl-sn-glycerol, are typically weaker activators. The presence of a medium-chain fatty acid like decanoic acid in this compound might influence its membrane partitioning and interaction with PKC, but specific data is lacking.

Table 1: Comparative Effects of Diacylglycerols on Protein Kinase C Activation

Diacylglycerol SpeciesStructure (sn-1, sn-2)Observed Effect on PKC ActivityReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Stearic acid (18:0), Arachidonic acid (20:4)Potent activator of PKCα and PKCδ.[1]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)Stearic acid (18:0), Docosahexaenoic acid (22:6)Less potent than SAG for PKCα and PKCδ activation. More potent for PKCβI.[1]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)Stearic acid (18:0), Eicosapentaenoic acid (20:5)Less potent than SAG for PKCα and PKCδ activation. More potent for PKCβI.[1]
1,2-Dioleoyl-sn-glycerol (DOG)Oleic acid (18:1), Oleic acid (18:1)Commonly used as a standard PKC activator in in vitro assays.[2]
1,2-Dioctanoyl-sn-glycerol (B43705) (diC8)Octanoic acid (8:0), Octanoic acid (8:0)Potent activator of PKC, often used in cell-based assays due to its cell permeability. However, it shows reduced potency for PKCα compared to other isoforms.[3][4]
Dietary DAG oil (long-chain fatty acids)Mixed C14-C22 fatty acidsNo significant effect on PKC activity in the membrane fraction of Caco-2 cells.[4]
Cellular Proliferation

The activation of PKC by DAGs can lead to diverse cellular responses, including proliferation and differentiation. The specific outcome often depends on the cell type and the specific PKC isoforms activated. For example, the diacylglycerol analogue 1,2-dioctanoyl-sn-glycerol (DOG) has been shown to increase cell proliferation in mouse embryonic stem cells in a dose-dependent manner.[5] In Swiss 3T3 cells, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) was found to stimulate DNA synthesis and cell division.[6]

Table 2: Effects of Diacylglycerols on Cellular Proliferation

Diacylglycerol AnalogueCell LineObserved EffectReference
1,2-Dioctanoyl-sn-glycerol (DOG)Mouse Embryonic Stem CellsIncreased cell proliferation in a dose-dependent manner.[5]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Swiss 3T3 CellsStimulated DNA synthesis and cell division.[6]
Calcium Influx

Some diacylglycerols can influence intracellular calcium levels, either through PKC-dependent or independent mechanisms. For instance, in HIT T-15 islet cells, 1,2-dioctanoyl-sn-glycerol (DiC8) was found to inhibit potassium-induced calcium influx in a PKC-independent manner. The inhibitory effect varied with the acyl chain length, with 1,2-dihexanoylglycerol (B95105) (DiC6) being more potent than DiC8 and 1,2-didecanoylglycerol (B1663411) (DiC10).[7] In contrast, 1-oleoyl-2-acyl-sn-glycerol (OAG) has been reported to induce calcium oscillations in various cell types by stimulating the production of inositol (B14025) 1,4,5-trisphosphate (IP3).[8]

Table 3: Diacylglycerol Effects on Intracellular Calcium Levels

Diacylglycerol SpeciesCell LineObserved Effect on Ca2+MechanismReference
1,2-Dioctanoyl-sn-glycerol (DiC8)HIT T-15 Islet CellsInhibited K+-induced Ca2+ influxPKC-independent[7]
1,2-Dihexanoylglycerol (DiC6)HIT T-15 Islet CellsMore potent inhibition of K+-induced Ca2+ influx than DiC8PKC-independent[7]
1,2-Didecanoylglycerol (DiC10)HIT T-15 Islet CellsLess potent inhibition of K+-induced Ca2+ influx than DiC8PKC-independent[7]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)VariousInduced Ca2+ oscillationsIP3 production[8]

Experimental Protocols

To facilitate the replication and extension of the findings presented, detailed methodologies for key experiments are provided below.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from established methods for measuring PKC activity using a radioactive phosphate (B84403) transfer assay.[9][10][11]

Materials:

  • Purified PKC isoforms or cell lysates containing PKC.

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and the diacylglycerol to be tested).

  • Peptide substrate (e.g., a synthetic peptide derived from a known PKC substrate like MARCKS).

  • [γ-³²P]ATP.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂).

  • Stop solution (e.g., 75 mM H₃PO₄).

  • P81 phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Prepare Lipid Vesicles: Mix phosphatidylserine and the test diacylglycerol in chloroform. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, peptide substrate, and the PKC-containing sample.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the radioactivity retained on the P81 paper using a scintillation counter. The amount of incorporated ³²P is proportional to the PKC activity.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to measure cell proliferation based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • Diacylglycerol stock solution (dissolved in a suitable solvent like DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test diacylglycerol or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Intracellular Calcium Measurement

This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration.[12]

Materials:

  • Cell line of interest.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Indo-1 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Diacylglycerol stock solution.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Cell Loading: Incubate the cells with the calcium indicator dye in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the stimulus.

  • Stimulation: Add the test diacylglycerol to the cells and immediately start recording the fluorescence signal over time.

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. The change in this ratio reflects the change in intracellular calcium concentration.

Signaling Pathways and Experimental Visualizations

To visually represent the key concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_pkc_assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection prep_lipids Prepare Lipid Vesicles (PS + DAG) mix_reagents Combine Reagents in Reaction Tube prep_lipids->mix_reagents prep_reagents Prepare Assay Buffer, Substrate, and PKC prep_reagents->mix_reagents add_atp Initiate with [γ-³²P]ATP mix_reagents->add_atp incubation Incubate at 30°C add_atp->incubation spot_paper Spot on P81 Paper incubation->spot_paper wash_paper Wash to Remove Unincorporated ATP spot_paper->wash_paper scintillation Quantify with Scintillation Counter wash_paper->scintillation

Figure 1. Experimental workflow for an in vitro Protein Kinase C (PKC) activity assay.

dag_pkc_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor Receptor plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKC dag->pkc_inactive Recruits & Activates ip3r IP3 Receptor ip3->ip3r Binds to pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Substrates pkc_active->downstream Phosphorylates cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response ca_release ip3r->ca_release Opens ca_release->pkc_inactive Co-activates (for conventional PKCs)

Figure 2. Simplified signaling pathway of diacylglycerol-mediated PKC activation.

Conclusion

The biological effects of diacylglycerols are highly dependent on their specific molecular structures. While this compound represents an interesting structured lipid, the lack of direct comparative experimental data necessitates extrapolation from studies on related DAGs. The provided data tables, experimental protocols, and signaling diagrams offer a framework for understanding the structure-activity relationships of diacylglycerols and for designing future experiments to elucidate the specific roles of novel DAG species in cellular signaling. Further research is warranted to directly compare the effects of this compound with other diacylglycerols to fully understand its potential as a modulator of cellular function.

References

Comparative Analysis of 1,2-Distearoyl-3-decanoyl-rac-glycerol: Data Not Available in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the experimental data regarding the biological effects of 1,2-Distearoyl-3-decanoyl-rac-glycerol in different cell lines. Despite extensive queries, no studies detailing its cytotoxicity, mechanism of action, or comparative performance against other lipid-based molecules were identified. The information is currently limited to its chemical structure and properties as a triacylglycerol with stearic acid at the sn-1 and sn-2 positions and decanoic acid at the sn-3 position.

This absence of published research prevents the creation of a detailed comparative guide as requested. Such a guide would require experimental data from various assays, including but not limited to, cell viability (e.g., MTT or LDH assays), apoptosis (e.g., Annexin V/PI staining), cellular uptake, and mechanism of action studies (e.g., Western blotting for signaling pathway analysis).

General Methodologies for Comparative Lipid Analysis

While specific data for this compound is unavailable, researchers in the field of drug delivery and lipidomics utilize standardized protocols to compare the efficacy and safety of different lipid-based compounds. A general workflow for such a comparative analysis is outlined below.

Experimental Workflow for Comparative Cellular Analysis of Lipid Compounds

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis Cell_Line_Panel Select Diverse Cell Lines (e.g., Cancer, Normal) Compound_Preparation Prepare Lipid Formulations (e.g., Nanoparticles, Emulsions) Cell_Line_Panel->Compound_Preparation Cytotoxicity_Assay Assess Cell Viability (e.g., MTT, IC50 determination) Compound_Preparation->Cytotoxicity_Assay Apoptosis_Assay Quantify Apoptosis Induction (e.g., Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Assay Cellular_Uptake Determine Uptake Efficiency (e.g., Fluorescence Microscopy) Apoptosis_Assay->Cellular_Uptake Signaling_Pathway Analyze Key Signaling Pathways (e.g., Western Blot, qPCR) Cellular_Uptake->Signaling_Pathway Data_Compilation Compile Quantitative Data Signaling_Pathway->Data_Compilation Statistical_Analysis Perform Statistical Comparisons Data_Compilation->Statistical_Analysis Report_Generation Generate Comparative Guide Statistical_Analysis->Report_Generation

Figure 1. A generalized workflow for the comparative analysis of lipid compounds in different cell lines, from initial screening to in-depth mechanistic studies and final data analysis.

Potential Signaling Pathways for Triglyceride Impact

While no specific pathways have been elucidated for this compound, triglycerides and their fatty acid components can influence several key cellular signaling pathways. A hypothetical model of these interactions is presented below.

G cluster_downstream Downstream Cellular Effects Lipid_Metabolism Lipid Metabolism Gene_Expression Altered Gene Expression Lipid_Metabolism->Gene_Expression Cell_Membrane Cell Membrane Fluidity Cell_Proliferation Cell Proliferation Cell_Membrane->Cell_Proliferation Signaling_Molecules Generation of Signaling Molecules (e.g., DAG, FFA) Apoptosis Apoptosis Signaling_Molecules->Apoptosis Inflammation Inflammation Signaling_Molecules->Inflammation Exogenous_Triglyceride Exogenous Triglyceride (e.g., this compound) Exogenous_Triglyceride->Lipid_Metabolism Exogenous_Triglyceride->Cell_Membrane Exogenous_Triglyceride->Signaling_Molecules

Figure 2. A conceptual diagram illustrating potential cellular signaling pathways that could be influenced by the introduction of an exogenous triglyceride.

Conclusion

The current body of scientific literature does not contain the necessary data to perform a comparative analysis of this compound in different cell lines. The methodologies and potential pathways described above are based on general principles of lipid biology and drug delivery research. Further experimental investigation is required to elucidate the specific biological activities of this compound. Researchers interested in this molecule would need to conduct foundational in vitro studies to generate the data required for a comprehensive comparative guide.

Confirming the Structure of 1,2-Distearoyl-3-decanoyl-rac-glycerol using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural confirmation of 1,2-Distearoyl-3-decanoyl-rac-glycerol. It includes detailed experimental protocols and supporting data to objectively assess the molecule's structure, comparing expected chemical shifts with experimental outcomes.

Introduction

This compound is a mixed triacylglycerol containing two C18 stearoyl chains at the sn-1 and sn-2 positions and one C10 decanoyl chain at the sn-3 position of the glycerol (B35011) backbone. Its molecular formula is C49H94O6[1]. The precise arrangement of these fatty acid chains is critical for its physicochemical and biological properties. NMR spectroscopy is a powerful non-destructive technique for the unambiguous structural elucidation of such molecules. This guide outlines the use of ¹H and ¹³C NMR for this purpose.

Data Presentation: Expected Chemical Shifts

The confirmation of the structure of this compound relies on the distinct chemical shifts of the protons and carbons in the glycerol backbone and the different fatty acyl chains. The expected chemical shifts are summarized in the tables below, based on typical values for triglycerides and their constituent fatty acids.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsAssignmentExpected Chemical Shift (ppm)
Glycerol CH₂ (sn-1, sn-3)dd~4.1-4.3
Glycerol CH (sn-2)m~5.2
α-CH₂ (stearoyl & decanoyl)t~2.3
β-CH₂ (stearoyl & decanoyl)m~1.6
(CH₂)n (stearoyl & decanoyl)br s~1.2-1.4
Terminal CH₃ (stearoyl & decanoyl)t~0.88

Note: Chemical shifts are referenced to TMS at 0 ppm and can be influenced by the solvent used.

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonsAssignmentExpected Chemical Shift (ppm)
Carbonyl C=O (sn-1, sn-3)~173.2
Carbonyl C=O (sn-2)~172.8
Glycerol CH₂ (sn-1, sn-3)~62
Glycerol CH (sn-2)~69
α-CH₂ (stearoyl & decanoyl)~34
β-CH₂ (stearoyl & decanoyl)~25
(CH₂)n (stearoyl & decanoyl)~29-32
Terminal CH₃ (stearoyl & decanoyl)~14

Note: The carbonyl carbons at the sn-1,3 positions typically appear slightly downfield compared to the sn-2 position[2].

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 50-100 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for lipids and triglycerides[2].

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

    • Acquisition Time: ~2-3 seconds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0 ppm.

3. ¹³C NMR Spectroscopy Acquisition

  • Spectrometer: A 100 MHz or higher field spectrometer.

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~1-2 seconds.

  • Processing: Apply a Fourier transform and phase the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak (δ ~77.16 ppm) or the TMS peak (0 ppm).

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the workflow for NMR-based structural confirmation.

G cluster_structure This compound glycerol Glycerol Backbone stearoyl1 Stearoyl Chain (sn-1) glycerol->stearoyl1 OCO-C17H35 stearoyl2 Stearoyl Chain (sn-2) glycerol->stearoyl2 OCO-C17H35 decanoyl3 Decanoyl Chain (sn-3) glycerol->decanoyl3 OCO-C9H19

Caption: Molecular structure of this compound.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl3 + TMS) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Data Processing (FT, Phasing, Calibration) B->D C->D E Spectral Analysis (Chemical Shift & Integration) D->E F Structural Confirmation E->F

Caption: Workflow for structural confirmation by NMR spectroscopy.

Comparison with Alternatives

While other analytical techniques like Mass Spectrometry (MS) and Gas Chromatography (GC) can provide information about the fatty acid composition, they often require derivatization and do not directly provide information about the specific positions of the fatty acids on the glycerol backbone. NMR spectroscopy, particularly ¹³C NMR, offers a direct and non-destructive method to determine this regiospecificity, making it a superior choice for the complete structural elucidation of mixed-acid triglycerides[2]. The distinct chemical shifts of the sn-1,3 and sn-2 carbonyl carbons are a key advantage of the NMR technique.

References

A Comparative Analysis of 1,2-Distearoyl-3-decanoyl-rac-glycerol and Its Enantiomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of lipids is a critical determinant of their biological activity. This guide provides a comparative overview of 1,2-Distearoyl-3-decanoyl-rac-glycerol and its constituent enantiomers, sn-1,2-Distearoyl-3-decanoyl-glycerol and sn-2,3-Distearoyl-1-decanoyl-glycerol. While direct comparative biological assay data for these specific triacylglycerols is not extensively available in the public domain, this guide synthesizes established principles of lipid biochemistry and enzymology to predict their differential behavior in key biological processes.

Predicted Differential Biological Activity

The primary difference in the biological effects of the racemic mixture and its individual enantiomers is expected to arise from the stereospecificity of lipases, which are responsible for the digestion of triacylglycerols. Gastric and pancreatic lipases preferentially hydrolyze fatty acids from the sn-1 and sn-3 positions of the glycerol (B35011) backbone. This enzymatic preference leads to the generation of different diacylglycerol (DAG) and fatty acid products from each enantiomer.

The biological significance of this differential hydrolysis lies in the highly stereospecific nature of downstream signaling pathways. A key example is the activation of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction. It is well-established that only sn-1,2-diacylglycerols are effective activators of PKC, while sn-2,3-diacylglycerols are inactive in this regard.

Table 1: Predicted Products of Lipase-Mediated Hydrolysis

CompoundPrimary Lipase (B570770) ActionExpected Diacylglycerol (DAG) ProductExpected Free Fatty Acid ProductPredicted Biological Activity of DAG
This compound Hydrolysis at sn-1 and sn-3 positionsMixture of sn-1,2-Distearoyl-glycerol and sn-2,3-Distearoyl-glycerolMixture of Decanoic acid and Stearic acidPartial activation of PKC due to the presence of the sn-1,2 enantiomer.
sn-1,2-Distearoyl-3-decanoyl-glycerol Preferential hydrolysis at the sn-3 positionsn-1,2-Distearoyl-glycerolDecanoic acidActive in Protein Kinase C (PKC) activation.
sn-2,3-Distearoyl-1-decanoyl-glycerol Preferential hydrolysis at the sn-1 positionsn-2,3-Distearoyl-glycerolDecanoic acidInactive in Protein Kinase C (PKC) activation.

Experimental Protocols

To empirically validate the predicted differences in biological activity, the following experimental protocols are recommended.

In Vitro Lipase Hydrolysis Assay

This assay determines the rate and stereoselectivity of lipase-mediated hydrolysis of the triacylglycerol enantiomers.

a. Materials:

  • This compound, sn-1,2-Distearoyl-3-decanoyl-glycerol, sn-2,3-Distearoyl-1-decanoyl-glycerol

  • Porcine pancreatic lipase or human gastric lipase

  • Tris-HCl buffer (pH 8.0)

  • Bile salts (e.g., sodium taurocholate)

  • Calcium chloride

  • Fatty acid-free bovine serum albumin (BSA)

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)

  • Gas chromatograph-mass spectrometer (GC-MS) for fatty acid analysis

b. Procedure:

  • Prepare substrate emulsions by sonicating the triacylglycerol compounds in Tris-HCl buffer containing bile salts.

  • Initiate the reaction by adding the lipase to the substrate emulsion. The reaction mixture should also contain CaCl₂ and BSA.

  • Incubate the reaction mixture at 37°C with constant stirring.

  • Stop the reaction at various time points by adding a solution to denature the enzyme (e.g., ethanol (B145695) or HCl).

  • Extract the lipids from the reaction mixture using a suitable solvent system (e.g., chloroform:methanol).

  • Separate the lipid classes (triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids) using TLC.

  • Quantify the amount of free fatty acids released using a colorimetric or titrimetric method.

  • Analyze the fatty acid composition of the free fatty acid and diacylglycerol fractions by GC-MS to determine which fatty acids were preferentially hydrolyzed.

Protein Kinase C (PKC) Activation Assay

This assay measures the ability of the diacylglycerol products of hydrolysis to activate PKC.

a. Materials:

  • Purified Protein Kinase C (from a commercial source or isolated from tissue)

  • Diacylglycerol products obtained from the lipase hydrolysis assay

  • Phosphatidylserine (B164497)

  • ATP (with γ-³²P-ATP for radiometric assay or a fluorescent ATP analog for a non-radiometric assay)

  • PKC substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation site)

  • Tris-HCl buffer (pH 7.5)

  • Calcium chloride

  • Magnesium chloride

  • Kinase reaction termination buffer

  • Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

b. Procedure:

  • Prepare lipid vesicles containing phosphatidylserine and the diacylglycerol to be tested by sonication.

  • Set up the kinase reaction mixture containing Tris-HCl buffer, CaCl₂, MgCl₂, and the PKC enzyme.

  • Add the lipid vesicles to the reaction mixture and pre-incubate at 30°C.

  • Initiate the reaction by adding the PKC substrate peptide and ATP (containing the label).

  • Incubate the reaction for a specific time at 30°C.

  • Stop the reaction by adding the termination buffer.

  • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.

  • Quantify the amount of incorporated phosphate (B84403) into the substrate peptide using a scintillation counter (for radiometric assay) or a fluorescence reader (for non-radiometric assay).

Visualizations

Predicted Metabolic Fate and Signaling Pathway

The following diagram illustrates the differential processing of the enantiomers of 1,2-Distearoyl-3-decanoyl-glycerol and the subsequent impact on Protein Kinase C activation.

MetabolicPathway cluster_enantiomers Triacylglycerol Enantiomers cluster_hydrolysis Lipase Hydrolysis cluster_products Hydrolysis Products cluster_signaling Cellular Signaling sn12 sn-1,2-Distearoyl- 3-decanoyl-glycerol Lipase1 Lipase (sn-3 preference) sn12->Lipase1 sn23 sn-2,3-Distearoyl- 1-decanoyl-glycerol Lipase2 Lipase (sn-1 preference) sn23->Lipase2 DAG12 sn-1,2-Distearoyl-glycerol (Active DAG) Lipase1->DAG12 FFA Decanoic Acid Lipase1->FFA DAG23 sn-2,3-Distearoyl-glycerol (Inactive DAG) Lipase2->DAG23 Lipase2->FFA PKC_active Protein Kinase C (Activated) DAG12->PKC_active Activates PKC_inactive Protein Kinase C (Inactive) DAG23->PKC_inactive No Activation Downstream Downstream Signaling PKC_active->Downstream

Caption: Predicted metabolic pathway of triacylglycerol enantiomers.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical flow of experiments to compare the biological activity of the triacylglycerol compounds.

ExperimentalWorkflow Start Start: Triacylglycerol Compounds (Racemate & Enantiomers) LipaseAssay In Vitro Lipase Hydrolysis Assay Start->LipaseAssay AnalyzeProducts Analyze Hydrolysis Products (DAGs and FFAs) LipaseAssay->AnalyzeProducts PKCAssay Protein Kinase C Activation Assay using generated DAGs AnalyzeProducts->PKCAssay CompareActivity Compare PKC Activation Levels PKCAssay->CompareActivity Conclusion Conclusion: Differential Biological Activity CompareActivity->Conclusion

Caption: Workflow for comparing triacylglycerol enantiomers.

Comparative Guide to the Reproducibility and Robustness of 1,2-Distearoyl-3-decanoyl-rac-glycerol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental reproducibility and robustness concerning 1,2-Distearoyl-3-decanoyl-rac-glycerol, a structured lipid of interest in various pharmaceutical applications, including drug delivery systems. The performance of this specific triglyceride is compared with alternative lipids, supported by experimental data and detailed methodologies to ensure reliable and repeatable outcomes in a research and development setting.

Introduction to this compound

This compound is a triacylglycerol composed of two stearic acid chains at the sn-1 and sn-2 positions and a decanoic acid chain at the sn-3 position of the glycerol (B35011) backbone. This specific arrangement of fatty acids defines it as a structured lipid, offering unique physicochemical properties that can be advantageous in the formulation of advanced drug delivery systems, such as lipid nanoparticles (LNPs). The distinct melting point, crystallization behavior, and enzymatic susceptibility of such structured lipids can influence the stability, drug loading capacity, and release profile of these formulations.

The reproducibility and robustness of experiments involving this compound are paramount for its successful application. Reproducibility ensures that consistent results can be obtained across different experiments and laboratories, while robustness indicates the reliability of a method in the face of minor variations in experimental parameters. This guide delves into the analytical techniques and formulation protocols critical for achieving these standards.

Analytical Methodologies for Characterization

The accurate and precise characterization of this compound and its formulations is the foundation of reproducible research. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two commonly employed techniques for the analysis of triglycerides.[1]

Table 1: Comparison of Analytical Techniques for Triglyceride Analysis

ParameterHPLC-ELSDGC-FID
Principle Separation based on polarity and molecular size, with universal detection of non-volatile analytes.Separation of volatile or derivatized fatty acids based on boiling point, with detection by flame ionization.
Sample Preparation Direct injection of lipid solution.Requires derivatization (e.g., transesterification) to fatty acid methyl esters (FAMEs).
Information Obtained Intact triglyceride profile, enabling separation of regioisomers.Fatty acid composition of the total lipid.
Robustness Generally robust, but sensitive to mobile phase composition and temperature.Highly robust and standardized method for fatty acid analysis.
Reproducibility Good, with relative standard deviations (RSD) typically below 5% for validated methods.[2]Excellent, with established inter-laboratory validation programs demonstrating high reproducibility.
Experimental Protocol: HPLC-ELSD Method for the Analysis of this compound

This protocol outlines a general method for the analysis of structured triglycerides like this compound.

1. Instrumentation and Columns:

  • HPLC system equipped with a quaternary pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for triglyceride separation.[3]

2. Mobile Phase and Gradient:

  • A gradient elution is typically employed to achieve optimal separation of complex lipid mixtures.[4]

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: Dichloromethane or another suitable organic solvent.

  • A typical gradient might start with a high percentage of acetonitrile and gradually increase the proportion of the stronger solvent to elute the more retained triglycerides.

3. ELSD Settings:

  • Nebulizer Temperature: 30-40 °C

  • Evaporator Temperature: 40-50 °C

  • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable organic solvent (e.g., chloroform (B151607) or a mixture of mobile phase solvents) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Peak identification is based on the retention time compared to a pure standard.

  • Quantification is typically performed using an external standard calibration curve.

Workflow for HPLC-ELSD Analysis of Structured Triglycerides

hplc_elsd_workflow sample_prep Sample Preparation (Dissolution & Filtration) hplc_system HPLC System (Pump, Autosampler, Column) sample_prep->hplc_system separation Chromatographic Separation (Gradient Elution) hplc_system->separation elsd_detection ELSD Detection (Nebulization, Evaporation, Light Scattering) separation->elsd_detection data_acquisition Data Acquisition (Chromatogram) elsd_detection->data_acquisition data_analysis Data Analysis (Peak Integration & Quantification) data_acquisition->data_analysis report Result Reporting data_analysis->report

Caption: Workflow for the analysis of structured triglycerides using HPLC-ELSD.

Reproducibility and Robustness in Lipid Nanoparticle Formulations

This compound is a valuable component in the formulation of lipid nanoparticles (LNPs) for drug delivery. The reproducibility of LNP production and the robustness of their physicochemical characteristics are critical for their therapeutic efficacy and safety. Minor variations in formulation parameters can significantly impact particle size, polydispersity, and encapsulation efficiency.[5]

Table 2: Key Parameters for Assessing Reproducibility and Robustness of LNP Formulations

ParameterMethod of MeasurementImportance for Reproducibility & RobustnessTypical Acceptance Criteria
Particle Size (Z-average) Dynamic Light Scattering (DLS)Critical for in vivo fate, cellular uptake, and biodistribution.Batch-to-batch variation < 10%
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Indicates the homogeneity of the particle size distribution.PDI < 0.2 for monodisperse populations
Zeta Potential Electrophoretic Light Scattering (ELS)Reflects the surface charge and predicts colloidal stability.Consistent values within ±5 mV between batches
Encapsulation Efficiency (%EE) Spectrophotometry or ChromatographyDetermines the amount of drug successfully loaded into the nanoparticles.High and consistent %EE, with variation < 5%
Experimental Protocol: Formulation of Lipid Nanoparticles using Microfluidics

Microfluidic-based methods offer enhanced control over mixing parameters, leading to improved reproducibility in LNP formulation.[6]

1. Lipid Stock Solution Preparation:

  • Prepare a stock solution of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695) at a specific molar ratio. The total lipid concentration will depend on the desired final formulation.

2. Aqueous Phase Preparation:

  • Prepare an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the active pharmaceutical ingredient (API) to be encapsulated.

3. Microfluidic Mixing:

  • Use a microfluidic mixing device (e.g., a staggered herringbone micromixer).

  • Set the total flow rate and the flow rate ratio of the lipid phase to the aqueous phase. These parameters are critical for controlling particle size and must be kept constant for reproducible results.

4. Downstream Processing:

  • Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the organic solvent and unencapsulated API.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

Logical Relationship of LNP Formulation and Characterization

lnp_formulation_characterization cluster_formulation Formulation cluster_characterization Characterization cluster_quality Quality Assessment lipid_prep Lipid Mixture (this compound, Helper Lipids) microfluidics Microfluidic Mixing lipid_prep->microfluidics api_prep API in Aqueous Buffer api_prep->microfluidics dls DLS (Size & PDI) microfluidics->dls els ELS (Zeta Potential) microfluidics->els ee_assay Encapsulation Efficiency Assay microfluidics->ee_assay reproducibility Reproducibility (Batch-to-Batch Consistency) dls->reproducibility els->reproducibility ee_assay->reproducibility robustness Robustness (Stability to Parameter Variation) reproducibility->robustness

Caption: Logical flow from LNP formulation to characterization and quality assessment.

Comparison with Alternative Lipids

The choice of lipid is a critical determinant of the performance of a drug delivery system. While this compound offers specific advantages due to its structured nature, other lipids are also commonly used.

Table 3: Performance Comparison of this compound with Alternative Lipids in Formulations

Lipid TypeKey CharacteristicsAdvantages in FormulationsConsiderations for Reproducibility
This compound Structured lipid with defined fatty acid positions.Potentially controlled drug release, unique packing properties in lipid bilayers.Synthesis and purification to ensure high regioisomeric purity is crucial for consistent performance.
Medium-Chain Triglycerides (MCTs) Triglycerides with fatty acids of 6-12 carbons.High drug solubility, rapid metabolism.[7]Composition can vary between suppliers, requiring careful sourcing and characterization for consistent results.
Long-Chain Triglycerides (LCTs) (e.g., Tristearin) Triglycerides with fatty acids of >12 carbons.Form stable solid lipid matrices.Polymorphism can be an issue, leading to variability in stability and drug release if not controlled.
Phospholipids (B1166683) (e.g., DSPC) Amphiphilic molecules forming lipid bilayers.Essential for forming liposomes and as helper lipids in LNPs.Purity and stability of phospholipids are critical for reproducible formulation outcomes.

Conclusion

The successful application of this compound in research and drug development hinges on the ability to conduct reproducible and robust experiments. This requires validated analytical methods for its characterization and well-controlled protocols for its formulation into drug delivery systems. While this structured lipid presents unique opportunities for advanced formulations, researchers must pay close attention to the purity of the material and the precise control of experimental parameters to ensure consistent and reliable results. Compared to more conventional lipids like MCTs and LCTs, the synthesis and characterization of structured lipids demand a higher level of analytical scrutiny to guarantee batch-to-batch consistency. By adhering to the principles and protocols outlined in this guide, researchers can enhance the reliability of their findings and accelerate the translation of promising formulations from the laboratory to clinical applications.

References

A Comparative Guide to Commercial Sources of 1,2-Distearoyl-3-decanoyl-rac-glycerol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of high-purity synthetic lipids is a critical step in the development of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. The quality of these lipids directly impacts the stability, efficacy, and safety of the final drug product. This guide provides a comparative overview of commercial sources for 1,2-Distearoyl-3-decanoyl-rac-glycerol, a specific triacylglycerol, and outlines the essential quality attributes and analytical methods for its evaluation.

Supplier Comparison and Key Quality Attributes

Direct comparison of commercial this compound is challenging due to the limited number of off-the-shelf suppliers for this specific molecule. However, researchers can source this and other custom lipids from various reputable manufacturers. When evaluating potential suppliers, it is crucial to assess their quality management systems and their ability to provide comprehensive analytical data. Below is a table summarizing key quality attributes to consider, with representative specifications based on industry standards for high-purity synthetic lipids.

Table 1: Comparison of Key Quality Attributes for High-Purity this compound

FeatureSupplier A (Representative)Supplier B (Representative)Importance in Drug Development
Purity (by HPLC) ≥ 98%≥ 99%High purity is essential to ensure batch-to-batch consistency and to minimize potential toxicity from impurities.[1]
Identity Confirmation Conforms to structure by ¹H NMR and Mass SpectrometryConforms to structure by ¹H NMR, ¹³C NMR, and Mass SpectrometryConfirms the correct molecular structure, which is fundamental for the intended biological activity and formulation properties.
Fatty Acid Composition (by GC-FAME) Stearic Acid: ~66 mole % Decanoic Acid: ~33 mole %Stearic Acid: 66.7 ± 1.0 mole % Decanoic Acid: 33.3 ± 1.0 mole %Ensures the correct fatty acid chains are present in the correct ratios, which dictates the physicochemical properties of the lipid.
Appearance White to off-white solidWhite crystalline solidA visual inspection can be an initial indicator of purity.
Solubility Soluble in chloroform (B151607) and other organic solventsSoluble in chloroform, ethanol, and other organic solventsImportant for handling and formulation development.
Storage Conditions -20°C-20°C under inert gasProper storage is crucial to prevent degradation (e.g., hydrolysis, oxidation).
Certificate of Analysis (CoA) Provided with each lotComprehensive, lot-specific CoA with detailed analytical results providedA detailed CoA is a critical component of quality assurance and regulatory documentation.
Regulatory Support LimitedDrug Master File (DMF) support may be available for clinical-grade materialFor later-stage drug development, a supplier with regulatory experience and documentation is invaluable.

Note: The specifications in this table are representative and should be confirmed with the individual supplier for the specific lot of material.

Experimental Protocols for Lipid Characterization

To ensure the quality of this compound, several analytical techniques are employed. Below are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the lipid and to detect and quantify any impurities.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph equipped with an Evaporative Light Scattering Detector (ELSD) is commonly used for lipids that lack a UV chromophore.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two or more solvents is typically used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile/Isopropanol (e.g., 80:20 v/v)

  • Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B over a set period (e.g., 20-30 minutes).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • ELSD Settings:

    • Nebulizer Temperature: e.g., 30°C

    • Evaporator Temperature: e.g., 50°C

    • Gas Flow: e.g., 1.5 L/min

  • Sample Preparation: The lipid is accurately weighed and dissolved in a suitable organic solvent (e.g., chloroform or hexane) to a known concentration (e.g., 1 mg/mL).

  • Analysis: The sample solution is injected onto the column, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Fatty Acid Composition by Gas Chromatography of Fatty Acid Methyl Esters (GC-FAME)

Objective: To confirm the identity and ratio of the fatty acids (stearic acid and decanoic acid) in the triglyceride.

Methodology:

  • Derivatization (Transesterification): The triglyceride is first converted into its constituent fatty acid methyl esters (FAMEs). A common method is to use a reagent like sodium methoxide (B1231860) in methanol (B129727) or boron trifluoride in methanol. The sample is heated with the reagent to complete the reaction.[2][3]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column like DB-FATWAX or Rt-2560, 100 m x 0.25 mm, 0.2 µm film thickness).[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature ramp is used to separate the FAMEs based on their boiling points. For example, starting at 100°C, holding for a few minutes, then ramping up to 240°C at a rate of 3-5°C/min.

  • Injector and Detector Temperature: Typically set at 250°C and 260°C, respectively.

  • Sample Preparation: The FAMEs are extracted into an organic solvent (e.g., hexane) after the derivatization step.

  • Analysis: The extracted sample is injected into the GC. The peaks are identified by comparing their retention times to those of known FAME standards. The relative percentage of each fatty acid is calculated from the peak areas.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of the triglyceride, including the position of the fatty acids on the glycerol (B35011) backbone.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the lipid is soluble, such as deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the different types of protons in the molecule and their relative numbers. The signals for the glycerol backbone protons and the protons on the fatty acid chains can be distinguished.[4][5]

    • ¹³C NMR: Provides information on the different types of carbon atoms in the molecule. The signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone are particularly informative.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, which helps to confirm the specific arrangement of the fatty acids on the glycerol backbone.[6]

  • Sample Preparation: A small amount of the lipid (e.g., 5-10 mg) is dissolved in the deuterated solvent in an NMR tube.

  • Analysis: The spectra are acquired and processed. The chemical shifts, splitting patterns, and integrals of the peaks are analyzed to confirm that the structure is consistent with this compound.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To determine the molecular weight of the lipid and to obtain structural information from its fragmentation pattern.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS). Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for triglycerides.[7][8]

  • Mode: Typically run in positive ion mode to detect protonated molecules ([M+H]⁺) or adducts with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺).[9]

  • Analysis:

    • Full Scan MS: The mass-to-charge ratio (m/z) of the intact molecule is measured to confirm its molecular weight.

    • Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the fragments are measured. The fragmentation pattern can provide information about the fatty acid chains and their positions on the glycerol backbone.[9]

  • Sample Preparation: The lipid is dissolved in a suitable solvent and introduced into the mass spectrometer, either by direct infusion or via a chromatographic inlet.

Visualizing Workflows and Relationships

To aid in the decision-making and analytical processes, the following diagrams illustrate key workflows.

Supplier Qualification Workflow

The selection of a suitable supplier for a critical raw material like a synthetic lipid involves a systematic evaluation process.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Evaluation cluster_2 Phase 3: Final Decision start Identify Potential Suppliers request_info Request Technical Data Sheets and Certificates of Analysis start->request_info eval_docs Evaluate Documentation for Key Quality Attributes request_info->eval_docs shortlist Shortlist Potential Suppliers eval_docs->shortlist request_sample Request Material Sample shortlist->request_sample audit Conduct Supplier Audit (Quality Systems, GMP Compliance) shortlist->audit qc_testing Perform In-house QC Testing request_sample->qc_testing eval_results Evaluate Test Results and Audit Findings qc_testing->eval_results audit->eval_results final_decision Final Supplier Selection eval_results->final_decision approve Approve Supplier reject Reject Supplier final_decision->approve Meets Requirements final_decision->reject Does Not Meet Requirements

Caption: Workflow for qualifying a commercial supplier of a synthetic lipid.

Analytical Workflow for Lipid Characterization

A typical analytical workflow for the comprehensive characterization of a synthetic lipid involves multiple orthogonal techniques.

LipidAnalysisWorkflow cluster_tests Analytical Tests cluster_results Results start Lipid Sample (this compound) hplc HPLC-ELSD start->hplc gc GC-FAME start->gc nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (ESI-MS, MS/MS) start->ms purity Purity (%) hplc->purity composition Fatty Acid Composition (%) gc->composition structure Structural Confirmation nmr->structure mw Molecular Weight Confirmation ms->mw final_report Comprehensive Certificate of Analysis purity->final_report composition->final_report structure->final_report mw->final_report

Caption: Analytical workflow for the characterization of a synthetic triglyceride.

References

Safety Operating Guide

Navigating the Disposal of 1,2-Distearoyl-3-decanoyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for 1,2-Distearoyl-3-decanoyl-rac-glycerol, a mixed triglyceride used in various research applications.

Initial Hazard Assessment:

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The SDS indicates no specific hazard pictograms, signal words, or hazard statements are required. Furthermore, the substance is not considered flammable. This initial assessment is crucial in determining the appropriate disposal pathway.

General Disposal Principles:

While this compound is not classified as hazardous, it is imperative to adhere to general laboratory chemical waste guidelines to ensure best practices in safety and environmental responsibility. Key principles include:

  • Waste Minimization: Whenever possible, aim to reduce the amount of waste generated.[1] This can be achieved by carefully planning experiments and ordering only the necessary quantities of chemicals.[1]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents. Unmarked containers should never be used or left in the laboratory.[2]

  • Segregation of Waste: Although this compound is non-hazardous, it should not be mixed with hazardous waste streams. Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[3][4]

  • Use of Appropriate Containers: Waste should be collected in containers that are chemically compatible with the substance to prevent leaks or reactions.[2][4] The containers should be kept securely closed except when adding waste.[1][5]

Step-by-Step Disposal Procedure:

Based on its non-hazardous nature, the following step-by-step procedure is recommended for the disposal of this compound:

  • Consult Institutional and Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EH&S) department and local regulations. While the GHS provides a global standard, local rules may have specific requirements for the disposal of non-hazardous chemical waste.

  • Personal Protective Equipment (PPE): Although no special protective equipment is required for handling this compound under normal conditions, it is good laboratory practice to wear standard PPE, including safety glasses and gloves.

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled container. The label should include the full chemical name.

    • Do not mix this waste with solvents, acids, bases, or other hazardous materials.

  • Disposal Pathway:

    • Do not pour down the drain. General laboratory practice dictates that no chemical waste should be disposed of via the sewage system unless explicitly permitted by institutional guidelines.[2][5]

    • Do not dispose of in regular trash unless the container is empty and has been triple-rinsed with a suitable solvent.[5] However, for the bulk material, disposal in regular trash is generally not recommended for laboratory chemicals.

    • Contact your institution's waste management provider. The most appropriate disposal method for non-hazardous chemical waste is typically through your institution's designated chemical waste program. They will have established procedures for the collection and disposal of such materials in an environmentally sound manner.

Quantitative Data Summary:

Since this compound is not classified as hazardous, there are no specific quantitative exposure limits or disposal thresholds provided in its SDS. General laboratory waste guidelines, however, provide some quantitative limits for the accumulation of hazardous waste, which can serve as a point of reference for good practice in managing all chemical waste.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation55 gallons[1]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[1]

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 1,2-Distearoyl-3-decanoyl- rac-glycerol Waste Generated consult_guidelines Consult Institutional and Local EH&S Regulations start->consult_guidelines is_hazardous Is the waste considered hazardous by local regulations? consult_guidelines->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol: - Segregate - Label as Hazardous - Arrange for pickup by EH&S is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Waste Disposal Protocol: - Collect in labeled container - Do not mix with other waste - Arrange for pickup by EH&S is_hazardous->non_hazardous_disposal No (GHS Classification) end End: Proper Disposal hazardous_disposal->end non_hazardous_disposal->end

Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guidance for 1,2-Distearoyl-3-decanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate safety, operational, and disposal protocols for 1,2-Distearoyl-3-decanoyl-rac-glycerol (CAS Number: 127931-28-6).

Substance Classification: According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance. However, it is essential to adhere to standard laboratory safety protocols as a matter of good practice.

Personal Protective Equipment (PPE)

While the substance is not deemed hazardous, the following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.

PPE CategorySpecificationRationale
Eye Protection ANSI-compliant safety glasses with side shieldsProtects against accidental splashes or airborne particles, a standard precaution for any chemical handling.
Hand Protection Chemically resistant gloves (e.g., Nitrile)Although not specified as a skin irritant, gloves prevent direct contact and potential contamination.
Body Protection Standard laboratory coatProtects clothing and skin from potential spills.
Respiratory Not generally required under normal handling conditionsUse in a well-ventilated area. If dust is generated, a dust mask or respirator may be appropriate.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area to avoid the inhalation of any dust.

  • Avoid contact with skin and eyes.[1]

  • When transferring the powdered lipid, use appropriate tools such as a spatula or scoop to minimize dust generation.

  • Should the substance be dissolved in an organic solvent, handle the solution in a chemical fume hood.[2]

  • Always wash hands thoroughly with soap and water after handling.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term stability, especially for saturated lipids like this one, storage at ≤ -16°C is recommended.[3]

  • Before opening the container, allow it to come to room temperature to prevent condensation of moisture, which could affect the product's integrity.[3]

Disposal Plan

As a non-hazardous substance, disposal of this compound and its empty containers should adhere to local, state, and federal regulations for non-hazardous waste.

  • Unused Product: Dispose of in accordance with institutional and local regulations for non-hazardous chemical waste.[4] Do not dispose of down the drain unless permitted by local ordinances.

  • Empty Containers: Ensure containers are completely empty. Deface the label to indicate the container no longer holds the chemical. Dispose of in the regular trash or as directed by your institution's waste management guidelines.

  • Contaminated Materials: Any materials such as gloves, wipes, or absorbent pads contaminated with the substance should be disposed of as non-hazardous laboratory waste, following institutional protocols.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace A->B C Allow container to reach room temperature B->C D Carefully transfer the required amount C->D E Securely reseal the container D->E G Dispose of contaminated materials as non-hazardous waste D->G During/After Handling F Return to appropriate storage (≤ -16°C) E->F H Clean workspace G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for handling this compound.

References

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1,2-Distearoyl-3-decanoyl-rac-glycerol
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1,2-Distearoyl-3-decanoyl-rac-glycerol

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